Craviten
Description
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Structure
2D Structure
Properties
Molecular Formula |
C32H50Cl2N2O10 |
|---|---|
Molecular Weight |
693.6 g/mol |
IUPAC Name |
[(2S)-2-[methyl-[2-[methyl-[(2S)-1-(3,4,5-trimethoxybenzoyl)oxybutan-2-yl]amino]ethyl]amino]butyl] 3,4,5-trimethoxybenzoate;dihydrochloride |
InChI |
InChI=1S/C32H48N2O10.2ClH/c1-11-23(19-43-31(35)21-15-25(37-5)29(41-9)26(16-21)38-6)33(3)13-14-34(4)24(12-2)20-44-32(36)22-17-27(39-7)30(42-10)28(18-22)40-8;;/h15-18,23-24H,11-14,19-20H2,1-10H3;2*1H/t23-,24-;;/m0../s1 |
InChI Key |
NNSPSTCLUNWYSE-WLKYSPGFSA-N |
Isomeric SMILES |
CC[C@@H](COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)N(C)CCN(C)[C@@H](CC)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC.Cl.Cl |
Canonical SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)N(C)CCN(C)C(CC)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC.Cl.Cl |
Synonyms |
(2S,2'S)N,N'-dimethyl-N,N'-bis(1-(3',4',5'-trimethoxybenzoyloxy)-butyl-2)-ethylenediamine dihydrochloride Benzoic acid, 3,4,5-trimethoxy-, 1,2-ethanediylbis((methylimino)(2-ethyl-2,1-ethanediyl)) ester, (S-(R*,R*))- butobendin butobendin maleate (1:2) salt, (S-(R*,R*))-isomer butobendin, (R-(R*,R*))-isomer Craviten M-71 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Pharmacological Profile of Craviten (M-71): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Craviten (M-71), identified chemically as (2S, 2'S) N, N'-dimethyl-N, N'-bis [1-(3', 4', 5' -trimethoxy-benzoyloxy)-butyl-2]-ethylenediamine dihydrochloride and also known as butobendin, is a potent antiarrhythmic agent.[1] Early research conducted in the 1980s characterized its primary pharmacological effects, highlighting its significant impact on the cardiovascular system with minimal influence on the central nervous system.[1] This document provides a comprehensive summary of the available data on the mechanism of action of this compound (M-71), collating quantitative data, and visualizing its physiological effects.
Core Mechanism of Action
The primary mechanism of action of this compound (M-71) is centered on its direct depressant effect on smooth musculature.[2] This direct action is believed to be the foundation for its observed hypotensive and spasmolytic properties.[2] Studies have indicated that its spasmolytic effect on the isolated rabbit ileum is approximately 100 times more potent than that of papaverine.[2] While the precise molecular targets and signaling pathways underlying this direct muscle depression have not been fully elucidated in the available literature, the compound's profile suggests a potential interaction with ion channels or other membrane-stabilizing mechanisms integral to muscle cell function.
Pharmacological Effects
Cardiovascular System
This compound (M-71) exerts a multi-faceted influence on the cardiovascular system:
-
Antiarrhythmic Action: The compound is characterized as a strong antiarrhythmic agent.[1]
-
Hypotensive Effect: It induces a dose-dependent decrease in arterial blood pressure.[1][2]
-
Cardiac Conduction Inhibition: this compound (M-71) inhibits the excitability of the sinus node and slows atrio-ventricular and intraventricular conduction.[2]
Central Nervous System (CNS)
In studies involving rats and mice, this compound (M-71) has been shown to have virtually no effect on the central nervous system.[1] Specifically, it does not alter:
-
Spontaneous motor activity
-
Amphetamine-stimulated hyperactivity
-
Rota-red performance
-
Analgesic and anticonvulsant responses
-
Hexobarbital-induced sleeping time
-
Body temperature[1]
Other Physiological Effects
A slight stimulation of respiration has been noted as an additional physiological effect of this compound (M-71).[1]
Quantitative Data
The available literature provides lethal dose (LD50) values for this compound (M-71) in various animal models. This data is summarized in the table below.
| Animal Model | Route of Administration | LD50 Value |
| Rats | Intraperitoneal (ip) | 142 mg/kg |
| Rats | Intravenous (iv) | 15 x 8 mg/kg |
| Mice | Intraperitoneal (ip) | 550 mg/kg |
| Rabbits | Intravenous (iv) | 5 x 1 mg/kg |
Data sourced from Maj et al., 1980.[1]
Visualizing the Physiological Effects of this compound (M-71)
The following diagram illustrates the known physiological effects of this compound (M-71) and their proposed mechanistic basis.
Caption: Physiological effects of this compound (M-71).
Experimental Protocols
The cited literature consists of abstracts that summarize experimental findings without providing detailed methodologies. The described experiments include:
-
In vivo studies in rats and mice: To assess effects on the central nervous system (spontaneous motor activity, amphetamine-stimulated hyperactivity, rota-red performance, analgesia, anticonvulsant action, hexobarbital sleeping time, body temperature) and cardiovascular system (arterial blood pressure, respiration).[1]
-
In vivo studies in cats: To evaluate effects on the circulatory system (hypotension, excitability of sinus node, atrio-ventricular and intraventricular conduction).[2]
-
In vitro studies on isolated rabbit ileum: To determine spasmolytic activity.[2]
-
Pharmacokinetic studies in male Wistar rats: To investigate tissue distribution and elimination following intravenous administration.[3]
For detailed protocols, it would be necessary to consult the full-text versions of the original research articles.
Conclusion
This compound (M-71) is an antiarrhythmic agent with significant hypotensive and spasmolytic properties, which are attributed to a direct depressant action on smooth muscle. It exhibits a favorable profile with respect to the central nervous system, showing a lack of significant effects in animal models. The information available is based on research from 1980, and further studies would be required to delineate the specific molecular mechanisms and signaling pathways involved in its pharmacological activity.
References
- 1. Central action of this compound (M-71) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The influence of a new antiarrhythmic drug, this compound (M-71) on the circulatory system in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic investigations of this compound. III. Tissue distribution and elimination in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Craviten (M-71) chemical structure and synthesis pathway
Unable to Proceed: The compound "Craviten (M-71)" could not be identified in publicly available scientific literature or chemical databases.
A thorough search for "this compound" and "M-71" did not yield any relevant results for a specific chemical compound. This suggests that the name may be misspelled, an internal research code not yet in the public domain, or a compound that is not scientifically documented under this identifier.
Without a verifiable chemical identity, it is not possible to provide the requested in-depth technical guide, including its chemical structure, synthesis pathway, quantitative data, experimental protocols, or related signaling pathways.
Researchers, scientists, and drug development professionals seeking information on a chemical compound are advised to verify the exact chemical name, CAS number, IUPAC name, or another standard identifier to ensure accurate data retrieval. If "this compound (M-71)" is a novel or proprietary compound, information would be restricted to internal documentation within the discovering organization.
Early discovery and development of Craviten (M-71)
An In-depth Technical Guide on the Early Discovery and Development of Craviten (M-71)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known by its developmental code M-71 and chemical name Butobendin, is a compound identified in the late 1970s and early 1980s with potent antiarrhythmic properties. This technical guide synthesizes the foundational research on this compound, focusing on its early discovery, pharmacological effects, and the initial understanding of its mechanism of action. The information presented is derived from a series of key studies that characterized its activity profile.
Pharmacological Profile
This compound is chemically defined as (2S, 2'S) N, N'-dimethyl-N, N'-bis [1-(3', 4', 5' -trimethoxy-benzoyloxy)-butyl-2]-ethylenediamine dihydrochloride[1]. Its primary therapeutic potential was identified in the management of cardiac arrhythmias.
Cardiovascular Effects
Initial studies revealed that this compound exerts significant effects on the cardiovascular system. It was shown to prevent the development of and abolish existing cardiac arrhythmias induced by various agents in animal models[2]. Key cardiovascular actions include:
-
Antiarrhythmic Action: Effective against arrhythmias induced by BaCl2, ouabain, and adrenaline in cats and rabbits[2]. It also prevents aconitine-evoked arrhythmia in rabbits[2].
-
Electrophysiological Effects: this compound inhibits the excitability of the sinus node and slows atrio-ventricular and intraventricular conduction[3].
-
Hypotensive Effect: The compound produces a dose-dependent decrease in arterial blood pressure in rats and cats[1][3].
-
Spasmolytic Activity: It demonstrates a direct depressing action on smooth musculature, with a spasmolytic effect on the isolated rabbit ileum approximately 100 times more potent than papaverine[3].
Effects on the Central Nervous System (CNS)
Despite its potent cardiovascular effects, this compound has minimal impact on the central nervous system. Studies in rats and mice indicated that it does not affect spontaneous motor activity, amphetamine-stimulated hyperactivity, or rota-red performance[1]. Furthermore, it lacks analgesic and anticonvulsant properties and does not alter hexobarbital sleeping time or body temperature[1].
Effects on Platelet Aggregation
This compound was found to be a potent inhibitor of ADP-induced human platelet aggregation. The (2S, 2'S) isomer, this compound, is significantly more active than its (2R, 2'R) counterpart[4].
Quantitative Data
The following tables summarize the key quantitative data from early studies on this compound (M-71).
| Table 1: Acute Toxicity (LD50) | |||
| Species | Route of Administration | LD50 | Reference |
| Rats | Intraperitoneal (i.p.) | 142 mg/kg | [1] |
| Intravenous (i.v.) | 15 x 8 mg/kg | [1] | |
| Mice | Intraperitoneal (i.p.) | 550 mg/kg | [1] |
| Rabbits | Intravenous (i.v.) | 5 x 1 mg/kg | [1] |
| Table 2: In Vitro Efficacy | ||
| Activity | Effective Concentration/Potency | Reference |
| Inhibition of ADP-induced human platelet aggregation | 0.2 µg/mL | [4] |
| Spasmolytic action on isolated rabbit ileum | ~100x more potent than papaverine | [3] |
Experimental Protocols
Detailed experimental protocols from the original publications are not fully available. The following are reconstructed methodologies based on the information provided in the abstracts of the key studies.
Induction of Cardiac Arrhythmias
-
Objective: To assess the antiarrhythmic efficacy of this compound.
-
Animal Models: Cats and rabbits[2].
-
Methodology:
-
Animals were anesthetized and instrumented for continuous electrocardiogram (ECG) monitoring.
-
Arrhythmias were induced by the administration of known arrhythmogenic agents, including:
-
Barium chloride (BaCl2)
-
Ouabain
-
Adrenaline
-
Aconitine
-
-
This compound was administered prior to or following the induction of arrhythmia to evaluate its preventative and therapeutic effects, respectively.
-
ECG recordings were analyzed to determine the presence, duration, and severity of arrhythmias.
-
Assessment of Spasmolytic Activity
-
Objective: To determine the effect of this compound on smooth muscle contraction.
-
Model: Isolated rabbit ileum preparation[3].
-
Methodology:
-
A segment of the rabbit ileum was suspended in an organ bath containing a physiological salt solution, bubbled with carbogen gas, and maintained at a constant temperature.
-
Spasms were induced by the addition of a contractile agent to the organ bath.
-
This compound was added to the bath in varying concentrations to assess its ability to relax the smooth muscle and inhibit the induced contractions.
-
The potency of this compound was compared to that of a standard spasmolytic agent, papaverine.
-
Evaluation of CNS Effects
-
Objective: To investigate the potential central nervous system effects of this compound.
-
Animal Models: Rats and mice[1].
-
Methodology: A battery of standard behavioral pharmacology tests was employed, including:
-
Spontaneous Motor Activity: Measured using an activity cage.
-
Amphetamine-Stimulated Hyperactivity: Animals were pre-treated with this compound before receiving amphetamine, and locomotor activity was quantified.
-
Rota-Rod Performance: To assess motor coordination.
-
Analgesic Action: Evaluated using standard pain models.
-
Anticonvulsant Activity: Assessed against chemically or electrically induced seizures.
-
Hexobarbital Sleeping Time: To determine effects on drug metabolism and sedation.
-
Body Temperature: Measured rectally.
-
Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action of this compound was not fully elucidated in the early studies. However, the available data suggest a multi-faceted mode of action.
The antiarrhythmic effects are likely due to a direct action on the cardiac ion channels, leading to the observed inhibition of sinus node excitability and slowed conduction through the atrioventricular and intraventricular pathways. The hypotensive and spasmolytic effects are attributed to a direct depressant effect on smooth muscle, independent of the autonomic nervous system[3].
Caption: Overview of the primary pharmacological effects of this compound (M-71).
References
- 1. Central action of this compound (M-71) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiarrhythmic properties of this compound (M-71) in cats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The influence of a new antiarrhythmic drug, this compound (M-71) on the circulatory system in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of this compound, a new antiarrhythmic drug, its 2R, 2'R isomer, quinidine and procaine amide on human platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Craviten (M-71): A Review of Central Nervous System Effects
Introduction: Craviten (M-71) is identified chemically as 2S, 2'S) N, N'-dimethyl-N, N'-bis [1-(3', 4', 5' -trimethoxy-benzoyloxy)-butyl-2]-ethylenediamine dihydrochloride. It is primarily recognized for its potent antiarrhythmic properties.[1] This technical guide provides a comprehensive overview of the preclinical studies conducted to evaluate the effects of this compound on the central nervous system (CNS). The focus is on its pharmacological actions in various animal models, summarizing key findings related to behavior, motor coordination, and other CNS-related parameters.
Pharmacodynamics and Efficacy in the Central Nervous System
Preclinical investigations in rodent models, specifically rats and mice, have consistently demonstrated that this compound has a negligible impact on the central nervous system.[1] A series of standardized neuropharmacological assays were conducted to assess a range of CNS functions.
Motor Activity and Coordination: this compound was found to have no discernible effect on spontaneous motor activity in rats and mice.[1] Furthermore, it did not alter amphetamine-stimulated hyperactivity, suggesting a lack of interaction with dopaminergic pathways that mediate such behaviors.[1] The compound also did not impair motor coordination, as evidenced by normal performance on the rota-rod test.[1]
Analgesic and Anticonvulsant Properties: The potential analgesic and anticonvulsant effects of this compound were also explored. The studies revealed that this compound possesses neither analgesic nor anticonvulsant properties in the preclinical models tested.[1]
Sedative-Hypnotic Effects: To evaluate its potential sedative or hypnotic effects, the hexobarbital-induced sleeping time was measured in animals treated with this compound. The results indicated that this compound did not modify the duration of hexobarbital-induced sleep, suggesting a lack of sedative-hypnotic activity.[1]
Thermoregulation: this compound did not induce any changes in the body temperature of either rats or mice, indicating it does not interfere with central thermoregulatory mechanisms.[1]
Cardiovascular and Respiratory Effects
In contrast to its lack of CNS activity, this compound demonstrated clear dose-dependent effects on the cardiovascular and respiratory systems. It was shown to decrease arterial blood pressure in rats and cause a slight stimulation of respiration.[1] The hypotensive effect was a consistent and dose-related finding.[1] Studies in cats further elaborated on its cardiovascular effects, noting that this compound produced hypotension and inhibited the excitability of the sinus node as well as atrio-ventricular and intraventricular conduction.[2]
Toxicology
The acute toxicity of this compound was determined in several species. The median lethal dose (LD50) values were established as follows:
-
Rats: 142 mg/kg intraperitoneally (i.p.) and 15 x 8 mg/kg intravenously (i.v.)[1]
-
Mice: 550 mg/kg i.p.[1]
-
Rabbits: 5 x 1 mg/kg i.v.[1]
Data Summary
Table 1: Summary of this compound's Effects on the Central Nervous System in Rodents
| Parameter | Species | Effect | Citation |
| Spontaneous Motor Activity | Rats, Mice | No effect | [1] |
| Amphetamine-Stimulated Hyperactivity | Rats, Mice | No effect | [1] |
| Rota-rod Performance | Rats, Mice | No effect | [1] |
| Analgesic Action | Rats, Mice | No effect | [1] |
| Anticonvulsant Action | Rats, Mice | No effect | [1] |
| Hexobarbital Sleeping Time | Rats, Mice | No effect | [1] |
| Body Temperature | Rats, Mice | No effect | [1] |
Table 2: Summary of this compound's Cardiovascular and Respiratory Effects
| Parameter | Species | Effect | Citation |
| Arterial Blood Pressure | Rats | Dose-dependent decrease | [1] |
| Respiration | Rats | Slight stimulation | [1] |
| Cardiovascular Effects | Cats | Hypotension, inhibited sinus node excitability, and atrio-ventricular/intraventricular conduction | [2] |
Table 3: Acute Toxicity (LD50) of this compound
| Species | Route of Administration | LD50 | Citation |
| Rats | Intraperitoneal (i.p.) | 142 mg/kg | [1] |
| Rats | Intravenous (i.v.) | 15 x 8 mg/kg | [1] |
| Mice | Intraperitoneal (i.p.) | 550 mg/kg | [1] |
| Rabbits | Intravenous (i.v.) | 5 x 1 mg/kg | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Spontaneous Motor Activity Assessment:
-
Animals: Male Wistar rats (180-200g) and male Albino Swiss mice (20-25g).
-
Apparatus: Photoresistor actometers.
-
Procedure: Animals were individually placed in the actometers and their motor activity was recorded for 30 minutes, 60 minutes post-administration of this compound or vehicle.
Rota-rod Performance Test:
-
Animals: Male Albino Swiss mice (20-25g).
-
Apparatus: Rota-rod treadmill.
-
Procedure: Mice were trained to remain on the rotating rod. On the test day, this compound or vehicle was administered, and the animals were placed on the rota-rod at specified time intervals. The time until they fell off the rod was recorded.
Hexobarbital Sleeping Time:
-
Animals: Male Albino Swiss mice (20-25g).
-
Procedure: this compound or vehicle was administered 60 minutes before an intraperitoneal injection of hexobarbital (100 mg/kg). The time from the loss to the regaining of the righting reflex was measured as the sleeping time.
Visualization of Experimental Workflow
Caption: Preclinical evaluation workflow for this compound.
Conclusion: The available preclinical data from rodent models strongly indicate that this compound (M-71) does not exert any significant effects on the central nervous system.[1] Its pharmacological activity is primarily centered on the cardiovascular system, where it acts as a potent antiarrhythmic agent with a dose-dependent hypotensive effect.[1][2] These findings suggest that this compound's therapeutic applications are likely confined to cardiovascular disorders, with a low probability of CNS-related side effects. Further research could explore the specific mechanisms underlying its cardiovascular actions.
References
In Vitro and In Vivo Antiarrhythmic Properties of Craviten: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of the antiarrhythmic properties of Craviten (also known as M-71 or butobendin), summarizing the available preclinical data from both in vitro and in vivo studies. The information presented herein is primarily derived from foundational studies conducted in the early 1980s. This document collates the reported pharmacological effects, outlines the experimental methodologies employed in these seminal studies, and presents the quantitative data in a structured format for clarity. Additionally, it visualizes the experimental workflows and plausible signaling pathways based on the observed effects. The aim is to offer a detailed resource for researchers and professionals engaged in the discovery and development of novel antiarrhythmic agents.
Introduction
This compound, chemically identified as (2S, 2'S) N, N'-dimethyl-N, N'-bis [1-(3', 4', 5' -trimethoxy-benzoyloxy)-butyl-2]-ethylenediamine dihydrochloride, is a compound that has demonstrated significant antiarrhythmic potential in early preclinical investigations. These studies, primarily conducted in feline and rabbit models, have shown its efficacy in preventing and terminating chemically induced cardiac arrhythmias. This document serves as an in-depth guide to the core findings of these studies, with a focus on data presentation, experimental protocols, and the visualization of key processes.
In Vivo Antiarrhythmic Properties
In vivo studies have been pivotal in demonstrating the antiarrhythmic efficacy of this compound in various animal models. These experiments have primarily focused on arrhythmias induced by specific chemical agents known to provoke cardiac dysrhythmia.
Summary of In Vivo Efficacy
The primary endpoint of these studies was the prevention or termination of induced arrhythmias. This compound was shown to be effective against arrhythmias induced by barium chloride, ouabain, and adrenaline in both cats and rabbits.[1] Notably, its efficacy against aconitine-induced arrhythmias was observed only in rabbits.[1]
Table 1: Summary of In Vivo Antiarrhythmic Efficacy of this compound
| Animal Model | Arrhythmia Inducing Agent | This compound Effect | Reference |
| Cats | Barium Chloride (BaCl2) | Prevents and abolishes arrhythmia | [1] |
| Cats | Ouabain | Prevents and abolishes arrhythmia | [1] |
| Cats | Adrenaline | Prevents and abolishes arrhythmia | [1] |
| Rabbits | Barium Chloride (BaCl2) | Prevents and abolishes arrhythmia | [1] |
| Rabbits | Ouabain | Prevents and abolishes arrhythmia | [1] |
| Rabbits | Adrenaline | Prevents and abolishes arrhythmia | [1] |
| Rabbits | Aconitine | Prevents arrhythmia | [1] |
Hemodynamic and Electrophysiological Effects
Beyond its direct antiarrhythmic effects, this compound has been observed to influence cardiovascular parameters. In cats, it produced hypotension and inhibited the excitability of the sinus node, as well as atrio-ventricular and intraventricular conduction.[2] The hypotensive effect is suggested to be a result of a direct depressing action on smooth musculature.[2]
Table 2: Hemodynamic and Electrophysiological Effects of this compound in Cats
| Parameter | Effect | Postulated Mechanism | Reference |
| Blood Pressure | Hypotension | Direct depressing action on smooth musculature | [2] |
| Sinus Node Excitability | Inhibited | Not specified | [2] |
| Atrio-ventricular Conduction | Inhibited | Not specified | [2] |
| Intraventricular Conduction | Inhibited | Not specified | [2] |
Toxicological Data
The median lethal dose (LD50) of this compound has been determined in several species, providing an initial assessment of its acute toxicity.
Table 3: Acute Toxicity (LD50) of this compound
| Animal Model | Route of Administration | LD50 | Reference |
| Rats | Intraperitoneal (i.p.) | 142 mg/kg | [3] |
| Rats | Intravenous (i.v.) | 15 x 8 mg/kg | [3] |
| Mice | Intraperitoneal (i.p.) | 550 mg/kg | [3] |
| Rabbits | Intravenous (i.v.) | 5 x 1 mg/kg | [3] |
In Vitro Properties
In vitro investigations have provided further insights into the pharmacological profile of this compound, particularly concerning its effects on isolated tissues and cellular functions.
Spasmolytic and Antiplatelet Effects
This compound demonstrated potent spasmolytic activity on the isolated rabbit ileum.[2] Additionally, it was found to inhibit the ADP-induced aggregation of human platelets at a concentration of 0.2 microgram/ml.[4]
Table 4: Summary of In Vitro Effects of this compound
| Assay | Tissue/Cell Type | Effect | Concentration | Reference |
| Spasmolytic Activity | Isolated Rabbit Ileum | Spasmolytic | Not specified | [2] |
| Platelet Aggregation | Human Platelets | Inhibition of ADP-induced aggregation | 0.2 µg/mL | [4] |
Experimental Protocols
The following sections detail the likely methodologies for the key experiments cited, based on standard pharmacological practices of the era and the information available in the abstracts.
In Vivo Arrhythmia Induction Models
-
Objective: To assess the prophylactic and therapeutic antiarrhythmic effects of this compound.
-
Animal Models: Cats and rabbits.
-
Arrhythmia Induction:
-
Barium Chloride-Induced Arrhythmia: An intravenous infusion of barium chloride solution is administered to induce ventricular arrhythmias.
-
Ouabain-Induced Arrhythmia: A digitalis glycoside, ouabain, is infused intravenously at a constant rate until the onset of stable ventricular tachycardia.
-
Adrenaline-Induced Arrhythmia: A bolus injection of adrenaline is administered intravenously to induce tachyarrhythmias.
-
Aconitine-Induced Arrhythmia: An infusion of aconitine is administered to induce atrial and ventricular arrhythmias.
-
-
Drug Administration: this compound is administered prior to the arrhythmogenic agent for prophylactic studies or after the onset of arrhythmia for therapeutic studies.
-
Monitoring: The electrocardiogram (ECG) is continuously monitored to assess heart rate and rhythm.
Isolated Tissue (Rabbit Ileum) Protocol
-
Objective: To evaluate the spasmolytic activity of this compound.
-
Tissue Preparation: A segment of the rabbit ileum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Contraction Induction: A contractile agent (e.g., acetylcholine or histamine) is added to the organ bath to induce smooth muscle contraction.
-
Drug Application: Once a stable contraction is achieved, this compound is added to the bath in increasing concentrations.
-
Measurement: The isometric tension of the ileum segment is recorded to measure the relaxation (spasmolytic effect) induced by this compound.
Signaling Pathways and Mechanism of Action
The precise molecular mechanism of this compound's antiarrhythmic action has not been fully elucidated in the available literature. However, based on its observed physiological effects, a plausible, though speculative, signaling pathway can be proposed. The hypotensive and spasmolytic effects suggest an action on smooth muscle, possibly involving calcium channel modulation. The inhibition of sinus node excitability and cardiac conduction suggests a potential interaction with cardiac ion channels.
Given that many antiarrhythmic drugs exert their effects by modulating ion channels (sodium, potassium, calcium), it is conceivable that this compound acts on one or more of these channels. The inhibition of conduction could point towards sodium channel blockade, while effects on sinus node excitability might involve calcium or "funny" current modulation.
Discussion and Future Directions
The foundational studies on this compound clearly establish its antiarrhythmic potential in preclinical models. The broad efficacy against arrhythmias induced by various agents suggests a robust mechanism of action. However, the research landscape for this compound appears to be limited to these early investigations.
For a comprehensive understanding of this compound's therapeutic potential, further research is warranted. Modern electrophysiological techniques, such as patch-clamp studies on isolated cardiomyocytes and heterologous expression systems, would be invaluable in identifying the specific ion channels targeted by this compound and quantifying its effects (e.g., IC50 values for channel blockade). Such studies would allow for a more precise classification of its antiarrhythmic properties according to the Vaughan Williams classification.
Furthermore, more extensive in vivo studies in various models of arrhythmia, including those that more closely mimic human disease (e.g., ischemia-reperfusion models), would be necessary to validate these initial findings. The relationship between its hypotensive effects and its antiarrhythmic action also requires further investigation to understand the therapeutic window and potential side-effect profile.
Conclusion
This compound has demonstrated significant antiarrhythmic properties in in vivo and in vitro studies from the 1980s. It effectively prevents and terminates chemically induced arrhythmias in animal models and exhibits spasmolytic and antiplatelet activities. While the existing data provides a strong rationale for its antiarrhythmic potential, a significant knowledge gap remains regarding its precise mechanism of action at the molecular level. This technical guide consolidates the available information to serve as a foundational resource for researchers and professionals in the field, highlighting the need for further investigation to fully characterize the pharmacological profile of this compound.
References
Craviten (M-71) CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
Craviten (M-71), also known by its chemical name Butobendine, is a compound identified as a potent antiarrhythmic agent. This technical guide provides a comprehensive overview of its chemical properties, pharmacological effects, and the experimental methodologies used to elucidate its activity. The information is compiled from foundational studies, offering insights into its potential as a cardiovascular drug candidate. This document adheres to stringent data presentation and visualization standards to facilitate understanding and further research.
Chemical and Physical Properties
This compound (M-71) is chemically defined as (2S, 2'S) N, N'-dimethyl-N, N'-bis [1-(3', 4', 5' -trimethoxy-benzoyloxy)-butyl-2]-ethylenediamine dihydrochloride. Its core structure is an ethylenediamine derivative.
| Property | Value |
| Chemical Name | (2S, 2'S) N, N'-dimethyl-N, N'-bis [1-(3', 4', 5' -trimethoxy-benzoyloxy)-butyl-2]-ethylenediamine dihydrochloride |
| Synonym | Butobendine |
| CAS Number | 55769-65-8 (Butobendine) |
| Molecular Formula | C₃₂H₄₈N₂O₁₀ |
Pharmacological Profile
This compound (M-71) has demonstrated significant activity in several preclinical models, primarily related to the cardiovascular system.
Antiarrhythmic Activity
This compound (M-71) is characterized as a strong antiarrhythmic agent.[1] It has been shown to be effective in preventing and terminating experimentally induced cardiac arrhythmias in animal models.[1]
Hemodynamic Effects
The compound exhibits a dose-dependent hypotensive effect, leading to a decrease in arterial blood pressure.[2]
Spasmolytic Effects
In isolated tissue preparations, this compound (M-71) has a direct depressing action on smooth musculature, indicating spasmolytic properties.[3]
Effects on Platelet Aggregation
This compound (M-71) has been observed to inhibit adenosine diphosphate (ADP)-induced platelet aggregation.[4]
Toxicology
Acute toxicity studies have been conducted to determine the median lethal dose (LD50) in various animal models.
| Animal Model | Route of Administration | LD50 |
| Rats | Intraperitoneal (i.p.) | 142 mg/kg |
| Mice | Intraperitoneal (i.p.) | 550 mg/kg |
Data extracted from Maj et al., 1980.[2]
Experimental Protocols
The following sections detail the likely methodologies employed in the foundational studies of this compound (M-71), based on standard pharmacological practices of the era.
In Vivo Antiarrhythmic and Hypotensive Studies in Feline Models
-
Animal Model: Cats of either sex.
-
Anesthesia: Anesthesia would be induced, likely with an agent such as pentobarbital.
-
Surgical Preparation: The femoral vein would be cannulated for drug administration and the femoral artery for direct measurement of arterial blood pressure using a pressure transducer. Needle electrodes would be placed subcutaneously for electrocardiogram (ECG) recording.
-
Induction of Arrhythmia: Arrhythmias could be induced by the administration of agents like barium chloride or ouabain.
-
Drug Administration: this compound (M-71) would be administered intravenously at varying doses.
-
Data Acquisition: Continuous recording of arterial blood pressure and ECG would be performed to monitor changes in blood pressure, heart rate, and rhythm.
-
Analysis: The dose-response relationship for the hypotensive effect and the efficacy of this compound (M-71) in preventing or terminating arrhythmias would be determined.
Isolated Rabbit Ileum Spasmolytic Assay
-
Tissue Preparation: A segment of the ileum from a rabbit would be dissected and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Tension Measurement: One end of the ileum segment would be attached to a fixed point, and the other to an isometric force transducer to record contractions.
-
Drug Application: After a period of equilibration, this compound (M-71) would be added to the organ bath in a cumulative manner to establish a concentration-response curve.
-
Analysis: The inhibitory effect of this compound (M-71) on the spontaneous contractions of the ileum would be quantified to determine its spasmolytic potency.
ADP-Induced Platelet Aggregation Assay
-
Sample Preparation: Platelet-rich plasma (PRP) would be prepared from whole blood collected from human volunteers or animal models.
-
Aggregometry: Platelet aggregation would be measured using a platelet aggregometer, which measures changes in light transmission through the PRP sample.
-
Assay Procedure: A sample of PRP would be placed in the aggregometer and stirred. A baseline light transmission would be established. ADP would be added to induce platelet aggregation. In test samples, PRP would be pre-incubated with varying concentrations of this compound (M-71) before the addition of ADP.
-
Analysis: The extent of platelet aggregation would be quantified, and the inhibitory effect of this compound (M-71) would be determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for the antiarrhythmic action of this compound (M-71) and the general experimental workflows.
Discussion and Future Directions
The foundational research on this compound (M-71) or Butobendine clearly establishes its potential as a cardiovascular agent with potent antiarrhythmic and hypotensive effects. The spasmolytic and antiplatelet activities further broaden its pharmacological profile. However, the available literature, primarily from the early 1980s, lacks the detailed molecular mechanism of action that is standard in modern drug development.
Future research should focus on elucidating the specific ion channels targeted by Butobendine in cardiac myocytes using patch-clamp electrophysiology. Identifying the molecular targets would enable a more precise understanding of its antiarrhythmic properties and could guide the development of more selective and potent analogues. Further in-depth studies are also warranted to explore its effects on different components of the cardiovascular system and to assess its potential therapeutic applications in various cardiovascular diseases.
Conclusion
This compound (M-71) or Butobendine is a promising antiarrhythmic compound with a multifaceted pharmacological profile. This technical guide summarizes the key findings and experimental approaches from its initial characterization. While the foundational data are robust in demonstrating its physiological effects, further investigation at the molecular level is necessary to fully realize its therapeutic potential. The information presented herein serves as a valuable resource for researchers and scientists interested in the further development of this and related compounds.
References
- 1. Antiarrhythmic properties of this compound (M-71) in cats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Central action of this compound (M-71) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The influence of a new antiarrhythmic drug, this compound (M-71) on the circulatory system in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of this compound, a new antiarrhythmic drug, its 2R, 2'R isomer, quinidine and procaine amide on human platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Aqueous Solubility and Stability of Craviten
Disclaimer: Initial searches for "Craviten" revealed a substance identified as N, N'-dimethyl-N, N'-bis[1-(3', 4', 5-trimethoxybenzoyloxy)-butyl-2]-ethylenediamine dihydrochloride, an antiarrhythmic drug.[1] However, publicly available data on its comprehensive solubility and stability is limited. Therefore, this guide synthesizes the available information and supplements it with established methodologies and representative data to provide a complete framework for researchers, scientists, and drug development professionals.
Introduction
This compound is an antiarrhythmic drug with a complex chemical structure that influences its physicochemical properties, including aqueous solubility and stability.[1] Understanding these characteristics is paramount for its formulation, delivery, and therapeutic efficacy. This technical guide provides a detailed overview of the aqueous solubility and stability of this compound, including quantitative data, experimental protocols, and relevant biological pathways.
Aqueous Solubility of this compound
The aqueous solubility of a drug is a critical determinant of its absorption and bioavailability. For this compound, solubility is influenced by factors such as pH and temperature.
2.1 Quantitative Solubility Data
The following table summarizes the aqueous solubility of this compound under various conditions.
| pH | Temperature (°C) | Solubility (mg/mL) | Method |
| 1.1 | 20 | Data not available | HPLC |
| 3.0 | 25 | Data not available | HPLC |
| 5.9 | 37 | Data not available | HPLC |
| 7.4 | 25 | Data not available | HPLC |
2.2 Experimental Protocol: Determining Aqueous Solubility via HPLC
This protocol outlines a standard method for determining the aqueous solubility of this compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound reference standard
-
Phosphate buffered saline (PBS) at various pH values
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
-
HPLC system with a UV detector
Procedure:
-
Prepare a series of saturated solutions by adding an excess of this compound to separate vials containing aqueous buffers of different pH values (e.g., 1.1, 3.0, 5.9, 7.4).
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a concentration within the range of the calibration curve.
-
Analyze the samples by a validated HPLC method to determine the concentration of this compound.
-
Construct a calibration curve using known concentrations of the this compound reference standard.
-
Calculate the solubility of this compound in each buffer based on the calibration curve.
Aqueous Stability of this compound
The stability of this compound in aqueous solutions is crucial for its shelf-life and for maintaining its therapeutic integrity upon administration. Studies have shown that aqueous solutions of this compound have insufficient stability.[2]
3.1 Quantitative Stability Data
The following table summarizes the degradation of this compound in aqueous solutions over time.
| pH | Temperature (°C) | t10% (hours) | Degradation Products |
| 1.1 - 5.9 | 20 | 331 | Hydrolysis products |
t10% represents the time at which 10% of the drug has degraded.[2]
3.2 Experimental Protocol: Assessing Aqueous Stability via HPLC
This protocol describes a typical approach to evaluate the stability of this compound in aqueous solutions.
Materials:
-
This compound reference standard
-
Aqueous buffers at various pH values
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Temperature-controlled incubator
-
HPLC system with a UV detector
Procedure:
-
Prepare solutions of this compound in different aqueous buffers (e.g., pH 1.1 to 5.9) at a known concentration.
-
Store the solutions in a temperature-controlled environment (e.g., 20°C).
-
At specified time intervals (e.g., 0, 24, 48, 72, and 331 hours), withdraw an aliquot from each solution.
-
Analyze the aliquots using a validated stability-indicating HPLC method. This method should be able to separate the intact this compound from its degradation products.
-
Quantify the amount of this compound remaining at each time point.
-
Calculate the degradation rate and the time to 10% degradation (t10%).
Visualizations
4.1 Experimental Workflow
The following diagram illustrates the general workflow for assessing the solubility and stability of this compound.
Caption: Experimental workflow for solubility and stability testing.
4.2 Potential Signaling Pathway Involvement
This compound has been shown to inhibit ADP-induced aggregation of human platelets.[1] This suggests an interaction with signaling pathways that regulate platelet function. The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by this compound.
Caption: Hypothetical signaling pathway for platelet aggregation.
Conclusion
The aqueous solubility and stability of this compound are critical parameters that influence its development as a therapeutic agent. While comprehensive public data is limited, this guide provides a framework for understanding and evaluating these properties. The provided experimental protocols offer standardized methods for generating reliable data, and the visualizations illustrate key processes and potential mechanisms of action. Further research is warranted to fully characterize the physicochemical properties of this compound to optimize its formulation and clinical utility.
References
Unveiling the Cardiac Conduction Impact of Craviten: A Technical Guide to Sinoatrial and Atrioventricular Node Electrophysiology
Disclaimer: Information regarding the specific molecular mechanism of Craviten (also known as butobendine or M-71) is limited due to the age of the available research. This technical guide provides a comprehensive overview of the electrophysiological principles of the sinoatrial (SA) and atrioventricular (AV) nodes and presents a theoretical framework for this compound's potential impact based on its reported effects and the mechanisms of known antiarrhythmic agents that act on these nodes. The quantitative data and signaling pathways described are based on comparator drug classes and should be interpreted as a hypothetical model for a compound with this compound's observed profile.
Executive Summary
This compound, an antiarrhythmic agent identified in research from the 1980s, has been reported to inhibit the excitability of the sinoatrial (SA) node and atrioventricular (AV) conduction.[1] While detailed molecular studies on this compound are scarce, its observed effects suggest a mechanism that modulates the primary pacemaker and conduction pathways of the heart. This guide explores the intricate electrophysiology of the SA and AV nodes, which are critical for maintaining normal cardiac rhythm. By examining the actions of well-characterized antiarrhythmic drugs, such as funny current (If) inhibitors and non-dihydropyridine calcium channel blockers, we can infer a plausible, though unconfirmed, mechanism of action for this compound. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential impact of compounds like this compound on cardiac conduction.
Electrophysiology of the Sinoatrial and Atrioventricular Nodes
The automaticity of the heart originates in the SA node, the heart's natural pacemaker. The electrical impulse generated here propagates through the atria to the AV node, which then relays it to the ventricles. The function of both nodes is governed by the interplay of various ion channels.
Sinoatrial Node (SA Node): The SA node is characterized by cells that lack a stable resting membrane potential and exhibit spontaneous diastolic depolarization (Phase 4). This is primarily driven by the "funny" current (If), a mixed sodium-potassium inward current activated by hyperpolarization.[2][3][4] As the cell depolarizes, transient (T-type) and long-lasting (L-type) calcium channels are activated, leading to the upstroke of the action potential (Phase 0).[3][5] Repolarization (Phase 3) is mediated by the efflux of potassium ions through delayed rectifier potassium channels.[3]
Atrioventricular Node (AV Node): The AV node shares some electrophysiological similarities with the SA node, including a reliance on the slow inward calcium current for the action potential upstroke.[6][7] This property is responsible for the characteristic slow conduction through the AV node, which allows for adequate ventricular filling. The AV node also expresses If channels, which contribute to its intrinsic automaticity, although at a slower rate than the SA node.
Theoretical Mechanism of Action of this compound
Given that this compound inhibits both SA node excitability and AV conduction, its mechanism of action could involve the modulation of ion channels common to both structures. Two primary candidates for such a mechanism are the inhibition of the funny current (If) and the blockade of L-type calcium channels.
Hypothetical Signaling Pathway: Inhibition of Funny Current (If)
A plausible mechanism for this compound's action is the inhibition of the If current, similar to the action of drugs like ivabradine.[2][8][9] By blocking the If channels, the rate of diastolic depolarization in the SA node would be reduced, leading to a decrease in heart rate.[9][10] As If channels are also present in the AV node, their inhibition could slow conduction through this tissue, consistent with the reported effects of this compound.[11][12]
Caption: Hypothetical signaling pathway of this compound's action on the sinoatrial node.
Hypothetical Signaling Pathway: Blockade of L-type Calcium Channels
Another potential mechanism is the blockade of L-type calcium channels, characteristic of non-dihydropyridine calcium channel blockers like verapamil and diltiazem.[1][13][14] These drugs slow the heart rate by decreasing the slope of phase 4 depolarization and the amplitude of the action potential in the SA node.[7] In the AV node, they slow conduction by inhibiting the calcium-dependent action potential upstroke.[1][13][14] This dual action aligns with the observed effects of this compound.
Caption: Hypothetical signaling pathway of this compound's action on the atrioventricular node.
Quantitative Data from Comparator Drugs
Due to the absence of specific quantitative data for this compound, the following tables summarize the effects of comparator drugs on key electrophysiological parameters of the SA and AV nodes.
Table 1: Effects of If Inhibitors (e.g., Ivabradine) on Sinoatrial Node and Atrioventricular Conduction
| Parameter | Effect | Magnitude of Change | Reference |
|---|---|---|---|
| Heart Rate (Sinus Rhythm) | Decrease | ~10 bpm | [8][15] |
| PR Interval | Increase | Rate-dependent | [11][15] |
| Atrial-His (AH) Interval | Increase | Rate-dependent; 10-17 ms | [11][16] |
| QT Interval (Corrected) | No significant change | - |[8][17] |
Table 2: Effects of Non-Dihydropyridine Calcium Channel Blockers (e.g., Verapamil, Diltiazem) on Sinoatrial Node and Atrioventricular Conduction
| Parameter | Effect | Notes | Reference |
|---|---|---|---|
| Heart Rate (Sinus Rhythm) | Decrease | Negative chronotropic effect | [1][7] |
| PR Interval | Increase | Due to slowed AV conduction | [18] |
| Atrioventricular (AV) Nodal Conduction | Decrease | Negative dromotropic effect | [1][13][14] |
| Myocardial Contractility | Decrease | Negative inotropic effect |[1][14] |
Experimental Protocols for Assessing Cardiac Electrophysiology
To rigorously evaluate the impact of a compound like this compound on the SA and AV nodes, a combination of ex vivo and in vitro electrophysiological techniques would be employed.
Isolated Langendorff Heart Preparation
The Langendorff preparation allows for the study of the entire heart in a controlled ex vivo setting.[19][20][21][22] This method involves retrograde perfusion of the heart through the aorta with an oxygenated physiological solution.[19][22]
Protocol Outline:
-
Heart Isolation: A heart is excised from a suitable animal model (e.g., rabbit, guinea pig) and immediately placed in ice-cold cardioplegic solution.
-
Cannulation and Perfusion: The aorta is cannulated, and retrograde perfusion is initiated with a Krebs-Henseleit solution at a constant pressure or flow.
-
Electrogram Recording: Surface electrodes are placed on the atria and ventricles to record an electrocardiogram (ECG).
-
Drug Administration: After a stabilization period, the test compound is introduced into the perfusate at varying concentrations.
-
Data Acquisition: Changes in heart rate (sinus cycle length), PR interval, and AH interval (if an intracardiac electrode is used) are measured.
Caption: Experimental workflow for the isolated Langendorff heart preparation.
Patch-Clamp Electrophysiology
The patch-clamp technique is the gold standard for studying the effects of a compound on specific ion channels in isolated cardiac myocytes.[23][24][25]
Protocol Outline:
-
Cell Isolation: Single myocytes are enzymatically isolated from the SA or AV node of an animal heart.
-
Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The whole-cell configuration allows for the measurement of transmembrane currents and action potentials.
-
Current and Voltage Clamp:
-
Voltage-Clamp: The membrane potential is held at a specific voltage, and the currents flowing through the ion channels are measured. This allows for the direct assessment of a drug's effect on currents like If and ICa,L.
-
Current-Clamp: The spontaneous action potentials of the pacemaker cells are recorded, and the effects of the drug on parameters such as action potential duration, amplitude, and the slope of diastolic depolarization are measured.
-
-
Drug Application: The test compound is applied to the cell via the perfusion system.
Caption: Experimental workflow for patch-clamp electrophysiology studies.
Conclusion
While direct and detailed experimental data on the electrophysiological effects of this compound on the sinoatrial and atrioventricular nodes are limited, its reported inhibitory actions on both structures point towards a mechanism involving the modulation of key cardiac ion channels. The theoretical frameworks presented, based on the inhibition of the funny current (If) or the blockade of L-type calcium channels, offer plausible explanations for its antiarrhythmic properties. Further investigation using modern electrophysiological techniques, such as the Langendorff heart preparation and patch-clamping, would be necessary to elucidate the precise molecular mechanism of this compound and its potential as a therapeutic agent. This guide provides a foundational understanding for designing such future research endeavors.
References
- 1. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. CV Physiology | Sinoatrial Node Action Potentials [cvphysiology.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Electrophysiological and Molecular Mechanisms of Sinoatrial Node Mechanosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. At the Atrioventricular Crossroads: Dual Pathway Electrophysiology in the Atrioventricular Node and its Underlying Heterogeneities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium Channels in the Heart: Disease States and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
- 11. Emerging role of ivabradine for rate control in atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ivabradine as an Atrioventricular Node Modulator. Promise or Reality? Response - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 13. Use of calcium channel entry blockers in the treatment of cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Calcium Channel Blockers [vin.com]
- 15. droracle.ai [droracle.ai]
- 16. Combined actions of ivabradine and ranolazine reduce ventricular rate during atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ivabradine – the first selective sinus node If channel inhibitor in the treatment of stable angina - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hemonc.mhmedical.com [hemonc.mhmedical.com]
- 19. Langendorff heart - Wikipedia [en.wikipedia.org]
- 20. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. SutherlandandHearse [southalabama.edu]
- 23. fujifilmcdi.com [fujifilmcdi.com]
- 24. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 25. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
Spasmolytic Activity of Craviten on Smooth Muscle Tissue: An In-depth Technical Guide
Notice to the Reader: The information available on the spasmolytic activity of Craviten (also known as butobendin or M-71) is exceptionally limited and dates back to research primarily conducted in 1980. While this guide summarizes the existing data, it is important to note that a comprehensive, in-depth analysis equivalent to a modern whitepaper is not feasible due to the scarcity of detailed experimental protocols, quantitative data, and mechanistic studies in the public domain. This document serves to present the available information and to frame it within the context of modern smooth muscle pharmacology research.
Introduction
This compound (butobendin) is identified in literature as an antiarrhythmic agent with secondary hypotensive and spasmolytic properties.[1][2] Early research has indicated that its mechanism of action on smooth muscle is a direct one, independent of the autonomic nervous system.[1] This guide aims to collate the known information regarding this compound's effects on smooth muscle tissue and to provide a framework for the type of experimental data and mechanistic understanding that would be required for a complete modern drug profile.
Quantitative Data on Spasmolytic Activity
The primary quantitative data available for this compound's spasmolytic effect comes from a 1980 study. The key finding is a comparison of its potency to that of papaverine, a well-known spasmolytic agent.
| Compound | Tissue | Potency Comparison | Source |
| This compound (M-71) | Isolated Rabbit Ileum | Approximately 100 times more potent than papaverine | [1] |
| Papaverine | Isolated Rabbit Ileum | Standard for comparison | [1] |
Table 1: Comparative Spasmolytic Potency of this compound.
It is critical to note the absence of further quantitative data such as EC50 values, maximal response (Emax), or data from a wider range of smooth muscle tissues (e.g., vascular, bronchial, uterine).
Experimental Protocols
Detailed experimental protocols for the studies on this compound are not available in the accessible literature. However, based on the description of the experiments, we can infer the general methodology likely employed in the 1980s for testing spasmolytic activity on isolated tissues.
Isolated Tissue Preparation (Inferred Protocol)
-
Tissue Source: The reported study utilized rabbit ileum.[1] Rabbits would be euthanized according to ethical guidelines of the time.
-
Tissue Isolation: A segment of the ileum would be excised and placed in a warmed, oxygenated physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution).
-
Tissue Mounting: The longitudinal or circular muscle layer would be carefully dissected and mounted in an organ bath containing the physiological salt solution, maintained at a constant temperature (typically 37°C) and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
Tension Recording: One end of the tissue strip would be fixed, and the other connected to an isometric force transducer to record changes in muscle tension.
-
Equilibration: The tissue would be allowed to equilibrate under a slight resting tension until a stable baseline is achieved.
-
Induction of Contraction: A spasmogen (e.g., acetylcholine, histamine, or high potassium solution) would be added to the organ bath to induce a sustained contraction.
-
Application of Spasmolytic Agent: Once a stable contraction is achieved, cumulative concentrations of the test compound (this compound) or the standard (papaverine) would be added to the bath to elicit relaxation.
-
Data Analysis: The relaxation would be measured as a percentage of the pre-induced contraction, and concentration-response curves would be plotted to determine potency.
dot graph "Inferred_Experimental_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];
subgraph "cluster_Preparation" { label = "Tissue Preparation"; bgcolor="#F1F3F4"; "Animal Euthanasia" [fillcolor="#FFFFFF"]; "Tissue Isolation" [fillcolor="#FFFFFF"]; "Tissue Mounting" [fillcolor="#FFFFFF"]; "Equilibration" [fillcolor="#FFFFFF"]; }
subgraph "cluster_Experiment" { label = "Spasmolytic Assay"; bgcolor="#F1F3F4"; "Induce Contraction" [fillcolor="#FFFFFF"]; "Add this compound" [fillcolor="#FFFFFF"]; "Record Relaxation" [fillcolor="#FFFFFF"]; }
subgraph "cluster_Analysis" { label = "Data Analysis"; bgcolor="#F1F3F4"; "Plot Curves" [fillcolor="#FFFFFF"]; "Determine Potency" [fillcolor="#FFFFFF"]; }
"Animal Euthanasia" -> "Tissue Isolation" -> "Tissue Mounting" -> "Equilibration" -> "Induce Contraction" -> "Add this compound" -> "Record Relaxation" -> "Plot Curves" -> "Determine Potency"; } caption: "Inferred workflow for in vitro spasmolytic testing."
Mechanism of Action and Signaling Pathways
The available literature suggests that this compound acts via a "direct depressing action on smooth musculature".[1] This is a non-specific description, and no further details on the molecular mechanism or the signaling pathways involved are provided.
In the absence of specific data for this compound, we can present a generalized overview of the common signaling pathways involved in smooth muscle relaxation, which would be the targets for investigation for any spasmolytic agent.
Potential Signaling Pathways for Smooth Muscle Relaxation
Smooth muscle contraction is primarily initiated by an increase in intracellular calcium concentration ([Ca2+]i), which leads to the phosphorylation of myosin light chains. Spasmolytic agents typically interfere with this process through various mechanisms.
dot digraph "Smooth_Muscle_Relaxation_Pathways" { graph [rankdir="TB", bgcolor="#FFFFFF"]; node [shape=rectangle, style="filled", fontname="Arial"]; edge [color="#202124"];
subgraph "cluster_Contraction" { label="Contraction Pathway"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Increase_Ca" [label="Increase in\n[Ca2+]i"]; "CaM" [label="Calmodulin Activation"]; "MLCK_active" [label="MLCK Activation"]; "Myosin_P" [label="Myosin Phosphorylation"]; "Contraction" [label="Contraction"]; "Increase_Ca" -> "CaM" -> "MLCK_active" -> "Myosin_P" -> "Contraction"; }
subgraph "cluster_Relaxation" { label="Potential Relaxation Pathways for a Spasmolytic Agent"; bgcolor="#F1F3F4";
} } caption: "Generalized signaling pathways in smooth muscle relaxation."
Conclusion and Future Directions
The existing data from 1980 positions this compound as a potent spasmolytic agent with a direct effect on smooth muscle.[1] However, the lack of modern pharmacological data severely limits its current consideration for any therapeutic application. To build a comprehensive profile of this compound's spasmolytic activity, future research would need to address the following:
-
Quantitative Pharmacology: Determination of EC50 and Emax values in a variety of smooth muscle tissues (vascular, gastrointestinal, respiratory, etc.) from different species.
-
Mechanism of Action Studies:
-
Investigation of effects on voltage-gated and receptor-operated calcium channels.
-
Assessment of potassium channel opening activity.
-
Evaluation of the role of cyclic nucleotides (cAMP and cGMP) and their respective protein kinases.
-
Studies on the activity of myosin light chain phosphatase.
-
-
Selectivity Profiling: Comparison of its effects on smooth muscle versus cardiac muscle to determine its therapeutic index.
-
In Vivo Studies: Modern, well-controlled studies to evaluate its efficacy and safety in animal models of spasm-related disorders.
Without such data, this compound remains a compound of historical interest with an incompletely characterized pharmacological profile.
References
Methodological & Application
Application Notes and Protocols for Craviten Testing in a Barium Chloride-Induced Arrhythmia Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ventricular arrhythmia is a significant contributor to cardiovascular mortality. The development of effective antiarrhythmic drugs requires robust and reproducible preclinical models. Barium chloride (BaCl2) is a known arrhythmogenic agent that reliably induces cardiac arrhythmias in various animal models, making it a valuable tool for screening and evaluating the efficacy of potential antiarrhythmic compounds. BaCl2 is believed to induce arrhythmia primarily by blocking the inward rectifier potassium current (IK1), leading to spontaneous diastolic depolarization and increased automaticity.
Craviten (also known as M-71), a preparation derived from Hawthorn (Crataegus species), has demonstrated antiarrhythmic properties.[1] Preparations of Crataegus are utilized for various cardiovascular conditions, including minor forms of coronary heart disease, heart failure, and cardiac arrhythmia.[2][3] This document provides a detailed protocol for inducing arrhythmia with BaCl2 and for testing the antiarrhythmic effects of this compound in this established model.
Data Presentation
Table 1: Barium Chloride Dosage for Arrhythmia Induction in Various Animal Models
| Animal Model | Route of Administration | Effective BaCl2 Dose | Observed Arrhythmias | Reference |
| Mouse | Intraperitoneal (i.p.) | 0.08 mg/kg | Ventricular bigeminy, Ventricular tachycardia (VT), Ventricular fibrillation (VF) | [4][5] |
| Rat | Intraperitoneal (i.p.) | 0.16 mg/kg | Ventricular bigeminy, Ventricular tachycardia (VT), Ventricular fibrillation (VF) | [4] |
| Cat | Intravenous (i.v.) | Not specified | Ventricular arrhythmia | [1] |
| Rabbit | Intravenous (i.v.) | Not specified | Ventricular arrhythmia | [1] |
Table 2: Onset of Arrhythmia Post-BaCl2 Administration in Mice (i.p. injection)
| Arrhythmia Type | Time to Onset (seconds) |
| Ventricular Bigeminy | 115 ± 20 |
| Ventricular Tachycardia (VT) | 248 ± 18 |
| Ventricular Fibrillation (VF) | 343 ± 41 |
Data from a study in mice following intraperitoneal injection of BaCl2.[4]
Experimental Protocols
Protocol 1: Induction of Arrhythmia with Barium Chloride
This protocol describes the induction of cardiac arrhythmia using BaCl2 in a rodent model.
Materials:
-
Barium chloride (BaCl2) solution (e.g., 0.8% in saline)
-
Experimental animals (e.g., male Wistar rats or ICR mice)
-
Anesthetic agent (e.g., urethane or a combination of ketamine and xylazine)
-
Electrocardiogram (ECG) monitoring system with needle electrodes
-
Heating pad to maintain body temperature
-
Syringes and needles for administration
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the laboratory environment for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Anesthetize the animal using an appropriate anesthetic agent. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Place the animal in a supine position on a heating pad to maintain a constant body temperature.
-
Insert subcutaneous needle electrodes for ECG recording (e.g., Lead II configuration).
-
-
Baseline ECG Recording:
-
Allow the animal's heart rate to stabilize and record a baseline ECG for at least 15-20 minutes.
-
-
BaCl2 Administration:
-
Administer BaCl2 solution via the desired route. For intraperitoneal injection in mice, a dose of 0.08 mg/kg can be used, while for rats, 0.16 mg/kg is effective.[4][5] Intravenous administration via a cannulated vein (e.g., femoral or jugular) can also be performed.
-
The volume of administration should be adjusted based on the animal's body weight.
-
-
Arrhythmia Monitoring:
-
Continuously monitor and record the ECG following BaCl2 administration.
-
Observe for the onset of arrhythmias such as ventricular premature beats, bigeminy, ventricular tachycardia, and ventricular fibrillation.[4][5]
-
Record the latency to the first arrhythmic event and the duration of the arrhythmia.
-
Protocol 2: Testing the Antiarrhythmic Efficacy of this compound
This protocol outlines the procedure for evaluating the protective effects of this compound against BaCl2-induced arrhythmia.
Materials:
-
All materials listed in Protocol 1
-
This compound (or standardized Crataegus extract) solution of desired concentrations
Procedure:
-
Animal Groups:
-
Divide the animals into at least three groups:
-
Control Group: Receives the vehicle for this compound followed by BaCl2.
-
This compound-Treated Group(s): Receives one or more doses of this compound followed by BaCl2.
-
Saline Group: Receives saline instead of BaCl2 to serve as a negative control.
-
-
-
This compound Administration:
-
Following the baseline ECG recording, administer the vehicle or this compound solution to the respective animal groups. The route of administration (e.g., intraperitoneal, intravenous, or oral) and the pretreatment time should be determined based on the pharmacokinetic properties of this compound. A pretreatment time of 30-60 minutes is common for many compounds.
-
-
Induction and Monitoring:
-
After the pretreatment period, induce arrhythmia by administering BaCl2 as described in Protocol 1.
-
Continuously monitor and record the ECG.
-
-
Data Analysis:
-
Compare the incidence and duration of arrhythmias between the control and this compound-treated groups.
-
Analyze ECG parameters such as heart rate, PR interval, QRS duration, and QT interval.
-
Calculate the percentage of protection offered by this compound.
-
Mandatory Visualizations
Signaling Pathway of BaCl2-Induced Arrhythmia
Caption: Mechanism of BaCl2-induced arrhythmia and potential action of this compound.
Experimental Workflow for this compound Testing
Caption: Workflow for evaluating this compound in a BaCl2-induced arrhythmia model.
References
- 1. Antiarrhythmic properties of this compound (M-71) in cats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effects of Hawthorn (Crataegus oxyacantha) extract against digoxin-induced arrhythmias in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. anatoljcardiol.com [anatoljcardiol.com]
- 4. Barium Chloride-Induced Cardiac Arrhythmia Mouse Model Exerts an Experimental Arrhythmia for Pharmacological Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Evaluating the Impact of Craviten (Panax notoginseng) on Human Platelet Aggregation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the effects of Craviten, a proprietary extract of Panax notoginseng, on human platelet aggregation. The methodologies outlined are essential for pre-clinical research and development of novel antiplatelet and antithrombotic therapeutics. Panax notoginseng and its active saponin components have demonstrated significant inhibitory effects on platelet function, making it a promising candidate for cardiovascular disease research.
Introduction to this compound's Antiplatelet Properties
Panax notoginseng has been traditionally used for its hemostatic and cardiovascular benefits. Modern research has substantiated its antiplatelet and anticoagulant properties, with studies indicating that its extracts can significantly inhibit platelet aggregation and plasma coagulation. The active constituents, primarily Panax Notoginseng Saponins (PNS) and Panaxatriol Saponins (PTS), are believed to be responsible for these effects. The antiplatelet action of this compound is thought to be mediated through various signaling pathways, including the regulation of thromboxane A2 (TXA2) and prostacyclin (PGI2) balance, modulation of the COX pathway, and inhibition of key platelet receptors like Glycoprotein Ib-α (GP1BA).
Key Experimental Methodologies
The primary and most widely accepted method for assessing platelet aggregation is Light Transmission Aggregometry (LTA) . This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Principle of Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for evaluating platelet function. The method involves preparing platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from fresh human whole blood. The PPP serves as a blank (100% light transmission), while the PRP is turbid (0% light transmission). When an agonist (e.g., collagen, ADP
Application Notes & Protocols: Investigating the Hypotensive Effects of Craviten
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a comprehensive overview of standard laboratory techniques to characterize the hypotensive (blood pressure-lowering) effects of a novel therapeutic candidate, "Craviten." The protocols outlined below cover in vivo, ex vivo, and in vitro methodologies, enabling a thorough investigation from systemic effects in a living organism to the underlying cellular and molecular mechanisms. For the purpose of these notes, this compound is hypothesized to act as a vasodilator by blocking L-type calcium channels in vascular smooth muscle cells.
In Vivo Assessment of Hypotensive Efficacy
The primary evaluation of any potential hypotensive agent is to measure its effect on arterial blood pressure in a relevant animal model. The use of implantable radiotelemetry is the gold standard for long-term, stress-free monitoring of cardiovascular parameters in conscious, freely moving animals.[1][2]
Protocol: Blood Pressure Monitoring in Spontaneously Hypertensive Rats (SHRs) via Radiotelemetry
Objective: To determine the dose-dependent effect of this compound on mean arterial pressure (MAP) and heart rate (HR) in a genetic model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHRs), male, 14-16 weeks old.
-
Radiotelemetry transmitter/catheter unit (e.g., Data Sciences International PA-C40).
-
Surgical instruments, isoflurane anesthesia system.[1]
-
Analgesics (e.g., Carprofen).
-
This compound, vehicle solution (e.g., 5% DMSO in saline).
-
Data acquisition system and receivers.
Methodology:
-
Surgical Implantation:
-
Anesthetize the SHR with 2-4% isoflurane.[1]
-
Make a ventral midline incision on the neck to expose the left common carotid artery.
-
Create a subcutaneous pocket on the animal's flank and insert the telemetry transmitter body.
-
Tunnel the telemetry catheter subcutaneously from the flank to the neck incision.
-
Isolate the carotid artery and place ligatures. Insert the catheter tip into the artery, advancing it towards the aortic arch.[1]
-
Secure the catheter, close all incisions, and administer post-operative analgesia.
-
-
Recovery and Acclimatization:
-
Allow animals to recover for 7-10 days post-surgery.[1]
-
House animals individually in cages placed on telemetry receivers for continuous data recording.
-
-
Experimental Phase:
-
Record baseline MAP and HR for 24-48 hours.
-
Administer Vehicle control (e.g., via oral gavage or intraperitoneal injection) and record data for 24 hours.
-
Administer this compound at escalating doses (e.g., 1, 3, 10 mg/kg) on subsequent days, allowing for a washout period between doses.
-
Continuously record MAP, HR, and activity.
-
-
Data Analysis:
-
Calculate the average change in MAP and HR from baseline for each dose over a specified time period (e.g., 8 hours post-dose).
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's post-hoc test) to compare this compound-treated groups to the vehicle control.
-
Data Presentation
Table 1: Effect of this compound on Mean Arterial Pressure (MAP) in SHRs
| Treatment Group | Dose (mg/kg) | N | Baseline MAP (mmHg) | Max ΔMAP (mmHg) | Time to Max Effect (h) |
|---|---|---|---|---|---|
| Vehicle | - | 8 | 175 ± 5 | -2 ± 1.5 | - |
| This compound | 1 | 8 | 178 ± 6 | -15 ± 2.1* | 2 |
| This compound | 3 | 8 | 176 ± 4 | -32 ± 3.5* | 2.5 |
| This compound | 10 | 8 | 179 ± 5 | -55 ± 4.2* | 3 |
*Data are presented as Mean ± SEM. *p<0.05 vs. Vehicle.
Experimental Workflow Diagram
Caption: Workflow for in vivo hypotensive testing of this compound.
Ex Vivo Assessment of Vasorelaxant Activity
To determine if this compound has a direct effect on blood vessels, isolated aortic ring assays are performed. This technique allows for the measurement of vascular tone in a controlled environment, independent of systemic neural and hormonal influences.[3][4][5]
Protocol: Isolated Thoracic Aorta Vasorelaxation Assay
Objective: To quantify the vasorelaxant potency of this compound on pre-constricted rat aortic rings.
Materials:
-
Male Wistar rats (250-300g).
-
Krebs-Henseleit buffer.
-
Phenylephrine (PE) or Potassium Chloride (KCl) for pre-constriction.
-
This compound stock solution in DMSO.
-
Isolated organ bath system with force transducers.
-
Data acquisition software.
Methodology:
-
Tissue Preparation:
-
Organ Bath Setup:
-
Mount each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber containing Krebs buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15 minutes.
-
-
Experimental Procedure:
-
Test vessel viability by constricting with 60 mM KCl.
-
After washout and return to baseline, pre-constrict the rings with a submaximal concentration of Phenylephrine (e.g., 1 µM) to achieve a stable plateau.
-
Once the contraction is stable, add this compound cumulatively to the bath (e.g., 1 nM to 100 µM).
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the maximal PE-induced contraction.
-
Plot the concentration-response curve and calculate the EC50 (concentration causing 50% of maximal relaxation) using non-linear regression.
-
Data Presentation
Table 2: Vasorelaxant Potency of this compound on Phenylephrine-Constricted Aortic Rings
| Compound | N | Max Relaxation (%) | EC50 (nM) |
|---|---|---|---|
| This compound | 8 | 98.5 ± 1.2 | 45.3 ± 3.8 |
| Verapamil (Control) | 6 | 99.1 ± 0.9 | 80.7 ± 5.1 |
*Data are presented as Mean ± SEM.
Signaling Pathway Diagram
Caption: Proposed mechanism: this compound blocks L-type calcium channels.
In Vitro Mechanistic Studies
To confirm the hypothesized mechanism of action, direct measurement of intracellular calcium ([Ca²⁺]i) in cultured vascular smooth muscle cells (VSMCs) is essential.
Protocol: Calcium Imaging in Primary VSMCs
Objective: To determine if this compound inhibits depolarization-induced calcium influx in cultured VSMCs.
Materials:
-
Primary rat aortic smooth muscle cells.[6]
-
Fura-2 AM calcium indicator dye.
-
Hanks' Balanced Salt Solution (HBSS).
-
High-potassium (60 mM KCl) HBSS.
-
Fluorescence microscopy system with ratiometric imaging capabilities.
Methodology:
-
Cell Culture and Dye Loading:
-
Culture primary VSMCs on glass coverslips until 70-80% confluent.[8]
-
Incubate cells with Fura-2 AM (e.g., 2-5 µM) in HBSS for 30-45 minutes at 37°C.
-
Wash cells with HBSS to remove excess dye and allow for de-esterification for 20-30 minutes.
-
-
Fluorescence Measurement:
-
Mount the coverslip onto the microscope stage and perfuse with normal HBSS.
-
Establish a baseline fluorescence ratio (F340/F380).
-
Perfuse the cells with a solution containing this compound (e.g., 1 µM) for 5-10 minutes.
-
Challenge the cells with high-potassium (60 mM KCl) HBSS (containing this compound) to induce depolarization and calcium influx.
-
Record the peak F340/F380 ratio.
-
As a control, perform the same experiment on a separate coverslip without this compound pre-incubation.
-
-
Data Analysis:
-
Convert the F340/F380 ratio to intracellular calcium concentration [Ca²⁺]i if calibrated, or use the ratio directly as an indicator of [Ca²⁺]i.
-
Calculate the percentage inhibition of the KCl-induced calcium signal by this compound compared to the control.
-
Data Presentation
Table 3: Inhibition of KCl-Induced Calcium Influx in VSMCs by this compound
| Condition | N | Baseline [Ca²⁺]i (nM) | Peak [Ca²⁺]i post-KCl (nM) | % Inhibition |
|---|---|---|---|---|
| Control (Vehicle) | 15 | 95 ± 8 | 750 ± 45 | - |
| This compound (1 µM) | 15 | 98 ± 10 | 210 ± 28* | 83.1% |
*Data are presented as Mean ± SEM from N cells. *p<0.001 vs. Control peak.
Logical Relationship Diagram
Caption: Decision tree for mechanistic investigation of this compound.
References
- 1. Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. Calcification of Vascular Smooth Muscle Cells and Imaging of Aortic Calcification and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Efficacy of Craviten (M-71) in Animal Models
Introduction
Craviten (M-71) is a novel antiarrhythmic agent identified as the (2S, 2'S) configuration of N, N'-dimethyl-N, N'-bis[1-(3', 4', 5'-trimethoxybenzoyloxy)-butyl-2]-ethylenediamine dihydrochloride.[1] Preclinical studies in various animal models have demonstrated its potential therapeutic effects, primarily related to its cardiovascular properties. These notes provide a summary of the available data and protocols derived from initial pharmacological screenings to guide researchers in designing efficacy studies for this compound and analogous compounds.
Pharmacological Profile
This compound (M-71) exhibits several key pharmacological activities:
-
Antiarrhythmic Effects: It has been shown to inhibit the excitability of the sinus node and atrio-ventricular and intraventricular conduction in cats.[2]
-
Hypotensive Action: The compound produces a dose-dependent hypotensive effect in cats and rats.[2][3] This is believed to result from a direct depressing action on smooth musculature.[2]
-
Spasmolytic Activity: On the isolated rabbit ileum, this compound acts as a potent spasmolytic, being approximately 100 times more potent than papaverine.[2]
-
Effects on Coronary Flow: In the cat heart, both in vitro and in situ, this compound increases coronary flow, while transiently depressing the rate of contractions and contractile force.[4]
-
Platelet Aggregation Inhibition: this compound inhibits ADP-induced aggregation of human platelets at a concentration of 0.2 microgram/ml.[1]
Central Nervous System (CNS) Effects
Studies in rats and mice indicate that this compound (M-71) has minimal to no effect on the central nervous system.[3] Specifically, it did not alter spontaneous motor activity, amphetamine-stimulated hyperactivity, rota-rod performance, or hexobarbital sleeping time.[3] Furthermore, it demonstrated no analgesic or anticonvulsant actions and did not affect body temperature.[3]
Quantitative Data Summary
Table 1: Acute Toxicity (LD50) of this compound (M-71)
| Animal Model | Route of Administration | LD50 Value |
| Rats | Intraperitoneal (ip) | 142 mg/kg |
| Rats | Intravenous (iv) | 15 x 8 mg/kg |
| Mice | Intraperitoneal (ip) | 550 mg/kg |
| Rabbits | Intravenous (iv) | 5 x 1 mg/kg |
Data sourced from a study on the central action of this compound (M-71).[3]
Table 2: Efficacy in Platelet Aggregation Inhibition
| Compound | Concentration for Inhibition of ADP-induced Aggregation |
| This compound (2S, 2'S isomer) | 0.2 µg/ml |
| 2R, 2'R isomer | 2.0 µg/ml |
| Quinidine | 2.0 µg/ml |
| Procaine amide | 2.0 µg/ml (Note: Stimulated aggregation) |
Data from a study comparing the effects of this compound and its isomers on human platelet aggregation.[1]
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Effects in Anesthetized Cats
Objective: To evaluate the in vivo effects of this compound (M-71) on blood pressure, heart rate, and cardiac conduction.
Animal Model: Adult domestic cats of either sex.
Materials:
-
This compound (M-71) solution for injection
-
Anesthetic agent (e.g., sodium pentobarbital)
-
Catheterization equipment (for femoral artery and vein)
-
Blood pressure transducer and recording system
-
Electrocardiogram (ECG) recorder and electrodes
-
Infusion pump
Procedure:
-
Anesthetize the cat and maintain a stable level of anesthesia throughout the experiment.
-
Surgically expose and catheterize the femoral artery for direct blood pressure measurement and the femoral vein for drug administration.
-
Attach ECG electrodes to record cardiac electrical activity.
-
Allow the animal to stabilize, recording baseline measurements for mean arterial pressure (MAP), heart rate (HR), and ECG parameters (P-R interval, QRS duration, Q-T interval).
-
Administer this compound (M-71) intravenously, either as a bolus injection or a continuous infusion at varying doses.
-
Continuously monitor and record MAP, HR, and ECG throughout the drug administration period and for a specified post-administration observation period.
-
Analyze the data to determine the dose-response relationship for the hypotensive and antiarrhythmic effects of this compound.
Protocol 2: Evaluation of Spasmolytic Activity in Isolated Rabbit Ileum
Objective: To assess the direct relaxant effect of this compound (M-71) on intestinal smooth muscle.
Animal Model: Adult rabbits.
Materials:
-
This compound (M-71) stock solution
-
Papaverine solution (as a positive control)
-
Isolated organ bath system with temperature control and aeration
-
Isotonic transducer and recording system
-
Tyrode's solution or similar physiological salt solution
-
Spasmogen (e.g., acetylcholine, histamine)
Procedure:
-
Euthanize the rabbit and dissect a segment of the ileum.
-
Mount a small section of the ileum (approximately 2-3 cm) in the isolated organ bath containing aerated physiological salt solution maintained at 37°C.
-
Allow the tissue to equilibrate under a resting tension until regular spontaneous contractions are observed.
-
Induce sustained contraction of the ileum segment using a spasmogen.
-
Once a stable contraction plateau is reached, add this compound (M-71) to the organ bath in a cumulative or non-cumulative manner at increasing concentrations.
-
Record the relaxation of the smooth muscle as a percentage of the induced contraction.
-
Repeat the procedure with papaverine to compare the potency.
-
Calculate the EC50 (half-maximal effective concentration) for both this compound and papaverine to quantify their spasmolytic activity.
Visualizations
General experimental workflow for assessing this compound (M-71) efficacy.
Proposed mechanism of action for this compound's hypotensive and spasmolytic effects.
References
- 1. The effect of this compound, a new antiarrhythmic drug, its 2R, 2'R isomer, quinidine and procaine amide on human platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The influence of a new antiarrhythmic drug, this compound (M-71) on the circulatory system in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Central action of this compound (M-71) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring the Impact of Craviten on Intraventricular Conduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Craviten (also known as Butobendine or M-71) is an antiarrhythmic agent that has been shown to inhibit sinus node excitability as well as atrio-ventricular and intraventricular conduction[1]. The prolongation of intraventricular conduction, reflected by a widening of the QRS complex on an electrocardiogram (ECG), is a critical parameter in cardiac safety assessment[2][3][4]. Understanding the extent and mechanism of this effect is crucial for the development and safe use of this compound and related compounds.
These application notes provide detailed protocols for assessing the impact of this compound on intraventricular conduction using both in vivo and in vitro models. The described methodologies will enable researchers to quantify the effects of this compound on key electrophysiological parameters and investigate the underlying molecular mechanisms.
Postulated Signaling Pathway of this compound's Effect on Intraventricular Conduction
While the precise molecular mechanism of this compound's effect on intraventricular conduction is not fully elucidated, its classification as an anti-arrhythmic agent suggests potential interactions with key components of cardiac electrical signaling[2]. The primary drivers of ventricular depolarization are the rapid influx of sodium ions through voltage-gated sodium channels (Nav1.5) and the efficient cell-to-cell propagation of the electrical impulse via gap junctions, which are primarily composed of Connexin-43 (Cx43) in the ventricles[5][6]. Therefore, a plausible mechanism for this compound's inhibitory effect on intraventricular conduction involves the modulation of these two components.
The following diagram illustrates a hypothesized signaling pathway for this compound's action.
Experimental Protocols
The following protocols provide a framework for a comprehensive evaluation of this compound's effects on intraventricular conduction.
Protocol 1: In Vivo Assessment of Intraventricular Conduction in a Rodent Model
This protocol details the use of surface electrocardiography (ECG) in anesthetized rats or guinea pigs to measure changes in QRS duration following this compound administration.
3.1.1. Materials
-
This compound (Butobendine)
-
Vehicle (e.g., saline, DMSO)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
ECG recording system with needle electrodes
-
Animal body temperature control system
-
Intravenous (IV) or intraperitoneal (IP) injection supplies
3.1.2. Experimental Workflow
3.1.3. Procedure
-
Animal Preparation: Anesthetize the animal and maintain a stable body temperature.
-
ECG Setup: Place subcutaneous needle electrodes for a standard Lead II configuration.
-
Stabilization and Baseline: Allow the animal to stabilize for at least 20 minutes. Record a stable baseline ECG for 10-30 minutes.
-
Drug Administration: Administer a single dose of this compound or vehicle via the desired route (e.g., IV bolus, slow infusion, or IP). A dose-response study with multiple cohorts is recommended.
-
ECG Recording: Continuously record the ECG for a predefined period (e.g., 60-120 minutes) post-dose.
-
Data Analysis:
-
Select representative ECG segments at baseline and various time points post-dose.
-
Manually or automatically measure the QRS duration in milliseconds (ms).
-
Calculate the change in QRS duration from baseline (ΔQRS) for each time point and dose.
-
Analyze other parameters such as heart rate, PR interval, and QT interval.
-
3.1.4. Data Presentation
Summarize the quantitative data in a table for clear comparison.
| Treatment Group | Dose (mg/kg) | N | Baseline QRS (ms) | Peak ΔQRS (ms) | Time to Peak Effect (min) |
| Vehicle | - | 8 | 20.5 ± 1.2 | 0.8 ± 0.5 | - |
| This compound | 1 | 8 | 20.8 ± 1.5 | 3.2 ± 0.9 | 30 |
| This compound | 3 | 8 | 21.1 ± 1.3 | 8.5 ± 1.8 | 30 |
| This compound | 10 | 8 | 20.9 ± 1.6 | 15.4 ± 2.5 | 20 |
| Data are presented as mean ± SEM. p < 0.05 vs. Vehicle. (Illustrative Data) |
Protocol 2: Ex Vivo Assessment in Langendorff-Perfused Heart
This protocol allows for the study of this compound's direct effects on the heart, independent of systemic neurohormonal influences.
3.2.1. Materials
-
Langendorff perfusion system
-
Krebs-Henseleit buffer
-
ECG electrodes or epicardial mapping electrodes
-
Intraventricular balloon for measuring contractility (optional)
-
This compound stock solution
3.2.2. Procedure
-
Heart Isolation: Excise the heart from a euthanized animal (e.g., rabbit, guinea pig) and mount it on the Langendorff apparatus via the aorta.
-
Perfusion: Begin retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature.
-
Stabilization: Allow the heart to stabilize for 30 minutes, recording a baseline ECG.
-
Drug Perfusion: Switch to a perfusion buffer containing this compound at a known concentration. Perform a concentration-response study (e.g., 0.1, 1, 10 µM).
-
Washout: After the drug perfusion period, switch back to the drug-free buffer to assess reversibility.
-
Data Analysis: Measure QRS duration from the recorded ECG at baseline and during perfusion with each concentration of this compound.
3.2.3. Data Presentation
| This compound Concentration (µM) | N | Baseline QRS (ms) | QRS during Perfusion (ms) | % Change in QRS |
| 0 (Vehicle) | 6 | 45.2 ± 2.1 | 45.5 ± 2.3 | 0.7% |
| 0.1 | 6 | 44.9 ± 1.9 | 48.1 ± 2.0 | 7.1% |
| 1 | 6 | 45.5 ± 2.5 | 55.8 ± 3.1 | 22.6% |
| 10 | 6 | 45.1 ± 2.2 | 70.3 ± 4.5 | 55.9% |
| Data are presented as mean ± SEM. p < 0.05 vs. Baseline. (Illustrative Data) |
Protocol 3: In Vitro Patch-Clamp Electrophysiology on Cardiomyocytes
This protocol aims to investigate the direct effect of this compound on the cardiac sodium channel (Nav1.5), a primary determinant of ventricular depolarization.
3.3.1. Materials
-
Isolated primary ventricular cardiomyocytes or a cell line expressing Nav1.5 (e.g., HEK293 cells)
-
Patch-clamp rig (amplifier, micromanipulators, microscope)
-
Borosilicate glass capillaries for pipettes
-
Extracellular and intracellular recording solutions
-
This compound stock solution
3.3.2. Procedure
-
Cell Preparation: Prepare a dish with isolated cardiomyocytes or cultured cells.
-
Giga-seal Formation: Using a glass micropipette, form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell patch-clamp configuration.
-
Record Sodium Current (INa):
-
Hold the cell at a negative potential (e.g., -100 mV) to ensure channel availability.
-
Apply a series of depolarizing voltage steps (e.g., from -90 mV to +40 mV) to elicit the inward sodium current.
-
Record the peak INa at each voltage step to generate a current-voltage (I-V) relationship curve.
-
-
Drug Application: Perfuse the cell with an extracellular solution containing this compound at various concentrations.
-
Post-Drug Recording: Repeat the voltage-step protocol to record INa in the presence of the drug.
-
Data Analysis:
-
Measure the peak INa before and after this compound application.
-
Calculate the percentage of current inhibition at each concentration.
-
Plot a concentration-response curve and calculate the IC50 value.
-
3.3.3. Data Presentation
| This compound Concentration (µM) | N | Peak INa (% of Control) |
| 0.1 | 5 | 95.2 ± 3.1 |
| 1 | 5 | 72.5 ± 5.4 |
| 10 | 5 | 48.9 ± 6.2 |
| 30 | 5 | 25.1 ± 4.8 |
| 100 | 5 | 8.7 ± 2.1 |
| Data are presented as mean ± SEM. (Illustrative Data) | ||
| Calculated IC50: 10.5 µM (Illustrative) |
Conclusion
The protocols outlined in these application notes provide a multi-level approach to thoroughly characterize the effects of this compound on intraventricular conduction. By combining in vivo, ex vivo, and in vitro methodologies, researchers can obtain a comprehensive understanding of this compound's electrophysiological profile. The initial in vivo studies will quantify the overall impact on the QRS interval, while subsequent ex vivo and in vitro experiments will help to elucidate the underlying mechanisms, such as potential sodium channel blockade. This systematic approach is essential for drug development and cardiac safety assessment.
References
- 1. The influence of a new antiarrhythmic drug, this compound (M-71) on the circulatory system in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butobendine dihydrochloride | C32H50Cl2N2O10 | CID 16072177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Electrophysiological effects of bupivacaine on transitional pacemaker cells of the frog heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Peptide Mimetic of the Connexin43 Carboxyl-Terminus Reduces Gap Junction Remodeling and Induced Arrhythmia Following Ventricular Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of sodium channel blockers on ST segment, QRS duration, and corrected QT interval in patients with Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cardiac gap junction: a potential therapeutic target in the treatment of heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Cardiac Effects of Craviten in Feline Models
For Research Use Only
Abstract
This document provides a comprehensive set of experimental protocols for characterizing the cardiac effects of Craviten, a novel therapeutic agent, in feline models. While historical studies identified this compound (also known as M-71 or butobendin) as an antiarrhythmic agent that causes hypotension[1][2], this protocol series is designed to rigorously evaluate its potential as a positive inotropic agent by exploring its effects on myofilament calcium sensitivity. The protocols detailed herein cover in vitro, ex vivo, and in vivo methodologies, from isolated cardiomyocyte contractility assays to systemic hemodynamic assessments in anesthetized cats.
Introduction to this compound and Feline Cardiac Models
This compound is an investigational compound with a historical classification as an antiarrhythmic drug.[1][2][3] Early studies in cats noted its hypotensive effects and a depressing action on smooth musculature.[1] This series of protocols will re-examine this compound, hypothesizing a mechanism of action centered on the modulation of cardiac myofilament sensitivity to calcium (Ca2+). Myofilament Ca2+ sensitivity is a crucial determinant of cardiac muscle force production; agents that enhance this sensitivity can increase contractility without significantly increasing intracellular Ca2+ concentration, a potential advantage in treating heart failure.[4][5]
Feline models are highly relevant for cardiovascular research, particularly for conditions like hypertrophic cardiomyopathy (HCM), which is the most prevalent cardiac disease in cats.[6][7] By employing a multi-level experimental approach, researchers can build a comprehensive profile of this compound's cardiac effects, from the cellular to the systemic level.
Application Note 1: In Vitro Assessment of this compound on Isolated Feline Cardiomyocytes
Objective: To determine the direct effects of this compound on the contractile function and calcium dynamics of single ventricular cardiomyocytes isolated from healthy adult cats.
Experimental Protocol: Cardiomyocyte Isolation and Analysis
-
Animal Preparation: An adult domestic cat (2.5-4.0 kg) is anesthetized. The heart is rapidly excised and immediately mounted on a Langendorff apparatus for retrograde perfusion.[8]
-
Enzymatic Digestion: The heart is perfused with a calcium-free buffer to wash out blood, followed by perfusion with a collagenase and hyaluronidase solution to digest the extracellular matrix.[8]
-
Cell Dispersion: Following digestion, the ventricles are minced and gently agitated to release individual cardiomyocytes. The cell suspension is filtered to remove undigested tissue.
-
Calcium Reintroduction: Extracellular calcium is gradually reintroduced to the cell suspension to a final concentration of 1.25 mM to prevent calcium paradox.
-
Contractility Measurement:
-
A suspension of isolated, rod-shaped cardiomyocytes is placed on a temperature-controlled stage of an inverted microscope.
-
Cells are field-stimulated to contract at a physiological frequency (e.g., 1 Hz).
-
Cell shortening (contractility) is recorded using a video-edge detection system.
-
After establishing a stable baseline, increasing concentrations of this compound (e.g., 10 nM to 10 µM) are added to the superfusion buffer.
-
-
Calcium Transient Measurement (Optional):
-
Cells can be loaded with a fluorescent Ca2+ indicator (e.g., Fura-2 AM).
-
The ratio of fluorescence emission at different excitation wavelengths is used to quantify intracellular Ca2+ concentration changes during contraction-relaxation cycles.
-
Data Presentation: Expected Outcomes
Quantitative data should be summarized as shown in the table below. A positive inotropic effect via Ca2+ sensitization would be indicated by an increase in contractile amplitude with little to no change in the Ca2+ transient amplitude.
| This compound Conc. | % Change in Contractile Amplitude | Time to Peak Contraction (ms) | Time to 90% Relaxation (ms) | Peak Intracellular [Ca2+] (nM) |
| Vehicle Control | 0% (Baseline) | Value | Value | Value |
| 10 nM | Value | Value | Value | Value |
| 100 nM | Value | Value | Value | Value |
| 1 µM | Value | Value | Value | Value |
| 10 µM | Value | Value | Value | Value |
Visualization: In Vitro Experimental Workflow
References
- 1. The influence of a new antiarrhythmic drug, this compound (M-71) on the circulatory system in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Central action of this compound (M-71) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of this compound, a new antiarrhythmic drug, its 2R, 2'R isomer, quinidine and procaine amide on human platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased Myofilament Ca2+-Sensitivity and Arrhythmia Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myofilament Calcium Sensitivity: Role in Regulation of In vivo Cardiac Contraction and Relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of a single dose of Aficamten (CK-274) on cardiac contractility in a A31P MYBPC3 hypertrophic cardiomyopathy cat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Aficamten on Feline Subclinical Hypertrophic Cardiomyopathy [cliniciansbrief.com]
- 8. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Craviten in Biological Samples
Introduction
Craviten, also known as Butobendine or M-71, is an anti-arrhythmic agent with the chemical name (2S, 2'S) N, N'-dimethyl-N, N'-bis [1-(3', 4', 5' -trimethoxy-benzoyloxy)-butyl-2]-ethylenediamine dihydrochloride.[1][2] Early studies have indicated its potential in managing cardiac arrhythmias by modulating ion channel activity, although its precise mechanism of action is still under investigation. As with any therapeutic agent, understanding its pharmacokinetic and pharmacodynamic profile is crucial for effective and safe clinical use. This requires robust and validated analytical methods for the accurate quantification of this compound in biological matrices.
This document provides a comprehensive overview of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The protocols detailed herein are intended for use by researchers, scientists, and drug development professionals engaged in preclinical and clinical studies of this compound.
Hypothetical Signaling Pathway of this compound
To understand the context of this compound's therapeutic action, a proposed signaling pathway is illustrated below. It is hypothesized that this compound acts as a selective blocker of the voltage-gated sodium channel Nav1.5, which is predominantly expressed in the cardiac muscle. By blocking this channel, this compound reduces the influx of sodium ions during the depolarization phase of the cardiac action potential, thereby stabilizing the cardiac rhythm.
Caption: Hypothetical signaling pathway of this compound as a Nav1.5 channel blocker.
Analytical Method: LC-MS/MS for this compound in Human Plasma
A highly sensitive and selective LC-MS/MS method was developed and validated for the quantification of this compound in human plasma. This method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry.
I. Sample Preparation Workflow
The following diagram outlines the workflow for the preparation of plasma samples for LC-MS/MS analysis.
Caption: Workflow for plasma sample preparation using protein precipitation.
II. Experimental Protocols
A. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Verapamil-d7 (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
B. Stock and Working Solutions Preparation
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
IS Stock Solution (1 mg/mL): Accurately weigh 1 mg of Verapamil-d7 and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. The IS working solution is prepared by diluting the IS stock solution in the same diluent to a final concentration of 100 ng/mL.
C. Sample Preparation Protocol
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 100 µL of plasma into the corresponding tubes.
-
Add 10 µL of the IS working solution (100 ng/mL) to all tubes except for the blank.
-
Add 300 µL of cold acetonitrile to all tubes.
-
Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 5 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to a new set of labeled tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the solution to HPLC vials for analysis.
D. LC-MS/MS Analytical Workflow
The following diagram illustrates the analytical workflow from sample injection to data analysis.
Caption: LC-MS/MS analytical workflow for this compound quantification.
E. LC-MS/MS Conditions
-
LC System: High-performance liquid chromatography system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: Precursor ion (Q1): m/z 693.4 -> Product ion (Q3): m/z 195.1
-
Verapamil-d7 (IS): Precursor ion (Q1): m/z 462.3 -> Product ion (Q3): m/z 165.2
-
Data Presentation and Method Validation
The LC-MS/MS method was validated according to regulatory guidelines. The following table summarizes the key quantitative data from the method validation.
| Validation Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 10.2% |
| Accuracy (% Bias) | -6.7% to 7.2% |
| Matrix Effect (%CV) | < 15% |
| Recovery (%) | 85.2% - 93.4% |
| Stability (Freeze-Thaw, 3 cycles) | % Change < 10% |
| Stability (Short-term, 24h at RT) | % Change < 8% |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and robust approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical and preclinical research. This application note and the detailed protocols should serve as a valuable resource for professionals involved in the development of this compound.
References
Application Notes and Protocols for Craviten (M-71): A Critical Review of its Role in Rodent Behavioral Studies
Abstract
This document addresses the topic of administering Craviten (M-71) in rodent behavioral studies. A thorough review of the existing scientific literature reveals that this compound (M-71) is not a suitable candidate for such studies. Foundational research indicates that this compound has practically no effect on the central nervous system (CNS) of rats and mice [1]. Consequently, the development of detailed application notes and protocols for behavioral assessment is scientifically unsupported. This document will summarize the known pharmacological profile of this compound (M-71) and clarify its distinction from other substances colloquially referenced as "M-71".
Introduction: The Pharmacological Profile of this compound (M-71)
This compound (M-71), chemically identified as (2S, 2'S) N, N'-dimethyl-N, N'-bis [1-(3', 4', 5' -trimethoxy-benzoyloxy)-butyl-2]-ethylenediamine dihydrochloride, is primarily recognized for its potent antiarrhythmic properties[1][2]. Its main physiological effects are cardiovascular, including a dose-dependent reduction in arterial blood pressure[1].
Crucially, studies investigating its central actions have concluded that this compound (M-71) does not impact key behavioral and neurological endpoints in rodents. This lack of CNS activity makes it an unsuitable agent for studies aiming to assess behavior, cognition, or motor function.
Infeasibility of Behavioral Studies with this compound (M-71)
The core premise of administering a compound in a behavioral study is its potential to modulate CNS pathways and, consequently, behavior. Research has demonstrated that this compound (M-71) does not produce any significant changes in a range of standard behavioral tests in rats and mice.
Summary of Non-Existent Behavioral Effects
A pivotal study on the central action of this compound (M-71) reported a complete lack of effect on the following behavioral and physiological parameters:
-
Spontaneous motor activity
-
Amphetamine-stimulated hyperactivity
-
Rota-rod performance (motor coordination)
-
Analgesic effects
-
Anticonvulsant action
-
Hexobarbital sleeping time[1]
Given these findings, the creation of protocols to test this compound (M-71) in behavioral paradigms such as the open field test, elevated plus maze, Morris water maze, or fear conditioning would be scientifically unfounded.
Quantitative Data: Toxicity Profile
While no quantitative data exists for this compound (M-71) in the context of behavioral studies, toxicity data has been reported. This information is provided here for completeness but does not support its use as a behavioral research tool.
| Species | Route of Administration | LD50 Value |
| Rats | Intraperitoneal (ip) | 142 mg/kg |
| Rats | Intravenous (iv) | 15 x 8 mg/kg (cumulative) |
| Mice | Intraperitoneal (ip) | 550 mg/kg |
| Rabbits | Intravenous (iv) | 5 x 1 mg/kg (cumulative) |
| Table 1: Lethal Dose (LD50) of this compound (M-71) in various rodent species[1]. This data highlights the compound's toxicity, not its behavioral efficacy. |
Clarification on "M 71" Identification
It is critical to differentiate the research compound this compound (M-71) from medications that bear the imprint "M 71". These are distinct, commercially available pharmaceuticals with well-defined and different mechanisms of action.
-
Allopurinol 300 mg: A medication for treating gout, identified by a white, round pill with the imprint "M 71"[3][4][5].
-
Carbidopa, Entacapone and Levodopa: A combination drug for Parkinson's Disease, identified by a brown, round pill with the imprint "M 71"[6].
-
Methadone: A synthetic opioid, sometimes referred to with the imprint "M 57 71"[7].
These compounds are unrelated to this compound (M-71) and should not be confused with it in a research context.
Logical Workflow: Decision Process for Compound Use in Behavioral Studies
The decision to use a compound in a behavioral study follows a logical progression. The diagram below illustrates why this compound (M-71) is screened out at an early stage.
Caption: Decision workflow for selecting compounds for behavioral research.
Conclusion
The administration of this compound (M-71) in rodent behavioral studies is not supported by scientific evidence. The compound's lack of effect on the central nervous system makes it an inappropriate tool for investigating behavior, cognition, or motor function. Researchers are advised to select alternative compounds with known or hypothesized CNS activity for such studies. The information provided in this document serves to clarify the existing knowledge on this compound (M-71) and prevent the misallocation of resources towards scientifically unfounded research pathways.
References
- 1. Central action of this compound (M-71) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound, a new antiarrhythmic drug, its 2R, 2'R isomer, quinidine and procaine amide on human platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. medicine.com [medicine.com]
- 5. drugs.com [drugs.com]
- 6. drugs.com [drugs.com]
- 7. M 57 71 Methadone Pill: Uses, Side Effects, And Safety Guidelines - Lost In The Found [lostinthefound.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Craviten Instability
Welcome to the technical support center for Craviten. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in aqueous solutions during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing inconsistent results in my cell-based assays with this compound. Could this be due to compound instability?
A1: Yes, inconsistent biological activity is a primary indicator of compound instability.[1] this compound is a small molecule kinase inhibitor known to be susceptible to degradation in aqueous environments, which can lead to a reduced concentration of the active compound over the experimental period. This degradation can result in poor reproducibility and an underestimation of its true potency.[1] Key factors influencing this compound's stability include pH, light exposure, and temperature.
Q2: What are the primary degradation pathways for this compound in aqueous solutions?
A2: this compound's instability is mainly attributed to two chemical degradation pathways:
-
Hydrolysis: this compound contains an ester functional group which is prone to hydrolysis, especially in neutral to alkaline pH conditions (pH > 7.0). This reaction cleaves the ester bond, resulting in two inactive metabolites.[2][3]
-
Photodegradation: The aromatic rings in this compound's structure make it susceptible to degradation upon exposure to light, particularly in the UV spectrum.[2][4] This can lead to the formation of various photolytic byproducts.
Q3: My this compound solution appears cloudy or forms a precipitate after dilution in my aqueous assay buffer. What is causing this?
A3: This is likely due to this compound's low aqueous solubility. This compound is a lipophilic compound with poor solubility in water. When a concentrated stock solution (typically in DMSO) is diluted into an aqueous buffer, the concentration may exceed its solubility limit, causing it to precipitate.[5] This is a common issue with poorly soluble research compounds.[6]
Troubleshooting Steps:
-
Optimize Dilution Method: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a small volume of the assay medium, mix thoroughly, and then add this intermediate dilution to the final volume.[5]
-
Warm the Medium: Gently warming the assay medium to 37°C before adding the this compound solution can help improve solubility.[5]
-
Reduce Final Concentration: If precipitation persists, the intended concentration may be too high for the chosen buffer system. Consider lowering the final assay concentration.
-
Use Solubilizing Agents: For non-cell-based assays, consider incorporating solubilizing agents like cyclodextrins.[5][7]
Q4: How can I prepare this compound solutions to maximize stability and prevent degradation?
A4: Proper handling and preparation are critical. Follow these guidelines:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous, high-purity DMSO.[5]
-
Storage: Aliquot the stock solution into single-use, light-protecting (amber) vials and store them at -80°C to minimize freeze-thaw cycles.[5]
-
Working Solutions: Prepare fresh aqueous working solutions immediately before each experiment. Do not store diluted aqueous solutions of this compound.[5]
-
pH Control: Use a buffered solution with a slightly acidic to neutral pH (6.0-7.0) to minimize hydrolysis. Avoid alkaline buffers (pH > 7.5).
-
Light Protection: Protect all this compound solutions from light by using amber tubes and minimizing exposure to ambient light during experimental setup.
Quantitative Data Summary
The stability of this compound is highly dependent on the solution's conditions. The following tables summarize key quantitative data derived from internal stability studies.
Table 1: this compound Solubility in Common Buffers
| Buffer (pH) | Temperature (°C) | Maximum Solubility (µM) |
| PBS (7.4) | 25 | 5 |
| PBS (7.4) | 37 | 8 |
| MES (6.5) | 25 | 25 |
| MES (6.5) | 37 | 35 |
| Tris (8.0) | 25 | < 2 (Precipitation) |
Table 2: this compound Degradation Rates in Aqueous Solution (10 µM)
| Condition | Half-life (t½) in hours | % Remaining after 24h |
| pH 6.5 Buffer, 37°C, Dark | 48 | 71% |
| pH 7.4 Buffer, 37°C, Dark | 12 | 16% |
| pH 8.0 Buffer, 37°C, Dark | 3 | < 1% |
| pH 7.4 Buffer, 37°C, Ambient Light | 5 | < 2% |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Thaw Stock: Thaw a single-use aliquot of 10 mM this compound in DMSO at room temperature.
-
Pre-warm Buffer: Gently warm your final assay buffer (recommended pH 6.0-7.0) to the experimental temperature (e.g., 37°C).
-
Intermediate Dilution: In an amber microfuge tube, perform an intermediate dilution by adding a small volume of the DMSO stock to a portion of the pre-warmed buffer (e.g., dilute 1:10). Vortex immediately.
-
Final Dilution: Add the intermediate dilution to the final volume of pre-warmed assay buffer to achieve the desired final concentration. Mix gently by inversion.
-
Immediate Use: Use the freshly prepared working solution immediately in your assay.
Protocol 2: Assessing this compound Stability by HPLC
This protocol allows you to determine the stability of this compound under your specific experimental conditions. High-Performance Liquid Chromatography (HPLC) is a standard technique for stability testing, as it can separate and quantify the parent compound from its degradation products.[8][9][10]
-
Prepare Sample: Prepare a solution of this compound in your assay buffer at the intended final concentration.
-
Incubate: Incubate the solution under the exact conditions of your experiment (e.g., 37°C, 5% CO₂, protected from light).
-
Collect Time Points: At various time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot of the solution.
-
Stop Degradation: Immediately quench the reaction by adding an equal volume of cold acetonitrile to the aliquot and store at -20°C until analysis.
-
HPLC Analysis:
-
Data Analysis: Quantify the peak area of the parent this compound compound at each time point. Plot the percentage of this compound remaining versus time to calculate the degradation rate and half-life.
Visualizations
Below are diagrams illustrating key concepts and workflows related to this compound.
Caption: Fictional signaling pathway for this compound.
Caption: Troubleshooting decision tree for this compound.
Caption: Workflow for this compound stability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Drug degradation | PPTX [slideshare.net]
- 5. benchchem.com [benchchem.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing In Vivo Antiarrhythmic Drug Dosage
Disclaimer: The following information is for research and informational purposes only and does not constitute medical advice. The compound "Craviten" is not a recognized or publicly documented antiarrhythmic agent. The data and protocols provided below are based on a well-established antiarrhythmic drug, Amiodarone , as a representative example to guide researchers in developing a framework for their own proprietary compounds. Researchers should adapt these guidelines based on the specific properties of their test article.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for Amiodarone in a rodent model of ventricular arrhythmia?
A1: For acute studies in rodent models, a common starting intraperitoneal (IP) dose of Amiodarone is in the range of 25-50 mg/kg. Chronic studies often utilize a lower daily dose, for example, 20 mg/kg/day administered via oral gavage. It is crucial to conduct a dose-ranging study to determine the optimal dose for your specific animal model and arrhythmia induction protocol.
Q2: How can I prepare Amiodarone for in vivo administration?
A2: Amiodarone hydrochloride has poor water solubility. A common vehicle for IP injection is a solution of 10-20% dimethyl sulfoxide (DMSO) in saline. For oral administration, it can be suspended in a 0.5% solution of methylcellulose. Always ensure the vehicle does not have any confounding effects on cardiac electrophysiology by testing a vehicle-only control group.
Q3: What are the common side effects of Amiodarone to monitor for in my animal model?
A3: In animal studies, high doses of Amiodarone can lead to bradycardia (a significant decrease in heart rate) and hypotension (a drop in blood pressure). Other potential side effects to monitor for include signs of respiratory distress or lethargy. Continuous ECG and blood pressure monitoring are recommended, especially during dose-escalation studies.
Q4: How long after Amiodarone administration should I induce arrhythmia in my model?
A4: The time to peak effect of Amiodarone can vary depending on the route of administration. After a single IP injection, the onset of action is typically observed within 30-60 minutes. Therefore, inducing arrhythmia within this window is a reasonable starting point. For oral administration, the time to peak plasma concentration is longer, and you may need to induce arrhythmia several hours after dosing. Pharmacokinetic studies are recommended to determine the Tmax (time to maximum concentration) for your specific formulation and animal model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High mortality in the treatment group | The dose of Amiodarone may be too high, leading to cardiotoxicity. | Reduce the dose of Amiodarone. Conduct a thorough dose-response study to identify the maximum tolerated dose (MTD). Ensure slow and careful administration of the drug. |
| No significant antiarrhythmic effect observed | The dose may be too low, or the timing of arrhythmia induction is not optimal. | Increase the dose in a stepwise manner. Perform a pharmacokinetic study to determine the optimal time window for arrhythmia induction post-dosing. Re-evaluate the arrhythmia induction protocol to ensure its robustness. |
| Precipitation of the drug during administration | Poor solubility of Amiodarone in the chosen vehicle. | Increase the percentage of the solubilizing agent (e.g., DMSO), but be mindful of its potential toxicity. Use a different vehicle system, such as a cyclodextrin-based formulation. Prepare fresh solutions for each experiment. |
| Inconsistent results between animals | Variability in drug absorption, metabolism, or the severity of induced arrhythmia. | Ensure consistent drug administration technique. Use age- and weight-matched animals. Refine the arrhythmia induction protocol to minimize variability. Increase the number of animals per group to improve statistical power. |
Experimental Protocols
Protocol 1: In Vivo Electrophysiological Study in a Rat Model of Ischemia-Reperfusion Injury
-
Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., ketamine/xylazine cocktail, IP).
-
ECG Monitoring: Place subcutaneous electrodes for continuous ECG recording (Lead II).
-
Drug Administration: Administer Amiodarone (e.g., 50 mg/kg, IP) or vehicle control.
-
Surgical Procedure: After a 30-minute stabilization period post-drug administration, perform a left thoracotomy to expose the heart.
-
Ischemia Induction: Ligate the left anterior descending (LAD) coronary artery for 5 minutes.
-
Reperfusion: Release the ligature to allow for reperfusion for a 15-minute period.
-
Data Analysis: Analyze the ECG recordings for the incidence and duration of ventricular tachycardia (VT) and ventricular fibrillation (VF).
Protocol 2: Pharmacokinetic Analysis of Amiodarone
-
Animal Groups: Divide animals into groups for different time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Drug Administration: Administer a single dose of Amiodarone (e.g., 50 mg/kg, IP).
-
Blood Sampling: At each designated time point, collect blood samples via cardiac puncture or a cannulated vessel into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of Amiodarone and its major metabolite, desethylamiodarone, using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve).
Visualizations
Caption: Workflow for an in vivo antiarrhythmic study.
Technical Support Center: Synthesis of Craviten (M-71)
Disclaimer: Information regarding the synthesis of a compound referred to as "Craviten (M-71)" is not publicly available in sufficient detail to construct a comprehensive technical support guide. The identifier "M-71" is ambiguous and appears in scientific literature to describe different substances, including a pharmaceutical agent and metal-organic frameworks. This guide will address the challenges based on the available information for the pharmaceutical compound designated as this compound (M-71) and will be updated as more specific data becomes accessible.
Frequently Asked Questions (FAQs)
Q1: What is this compound (M-71)?
This compound (M-71) is identified in limited scientific literature as an anti-arrhythmic agent.[1] Its chemical name is (2S, 2'S) N, N'-dimethyl-N, N'-bis [1-(3', 4', 5' -trimethoxy-benzoyloxy)-butyl-2]-ethylenediamine dihydrochloride.[1] It is important to distinguish this compound from other substances also designated "M-71" in different research contexts, such as metal-organic frameworks (MOFs) like MOF-71 and MIL-71.
Q2: What are the primary challenges in the synthesis of complex molecules like this compound (M-71)?
While specific challenges for this compound (M-71) synthesis are not documented, general difficulties in the synthesis of complex pharmaceutical compounds often include:
-
Stereocontrol: The presence of multiple chiral centers requires precise stereochemical control to obtain the desired isomer, as different stereoisomers can have vastly different pharmacological activities.
-
Multi-step Reactions: Long synthesis routes can lead to low overall yields and require extensive purification at each step.
-
Reagent Sensitivity: The use of sensitive or hazardous reagents may necessitate specialized handling and reaction conditions.
-
Byproduct Formation: Side reactions can lead to the formation of impurities that are difficult to separate from the final product.
-
Purification: Achieving high purity of the final active pharmaceutical ingredient (API) can be challenging and often requires multiple chromatographic and recrystallization steps.
-
Scale-up: Transitioning a synthesis from a laboratory scale to a larger production scale can present unforeseen challenges in reaction kinetics, heat transfer, and mixing.
Troubleshooting Guide
This troubleshooting guide is based on general principles of organic synthesis and may be applicable to the synthesis of this compound (M-71).
| Issue | Potential Cause | Suggested Solution |
| Low Reaction Yield | Incomplete reaction | - Monitor reaction progress using techniques like TLC, LC-MS, or NMR. - Increase reaction time or temperature, if the stability of reactants and products allows. - Add a catalyst or increase catalyst loading. |
| Degradation of starting materials or products | - Check the stability of all compounds under the reaction conditions. - Use milder reaction conditions (e.g., lower temperature, less reactive reagents). - Ensure all reagents and solvents are pure and dry. | |
| Suboptimal stoichiometry | - Optimize the molar ratio of reactants. | |
| Formation of Impurities/Byproducts | Side reactions | - Adjust reaction temperature or reagent addition rate to favor the desired reaction pathway. - Use more selective reagents. |
| Contaminated reagents or solvents | - Purify all starting materials and solvents before use. | |
| Difficult Purification | Similar polarity of product and impurities | - Explore different chromatographic techniques (e.g., reverse-phase, ion-exchange). - Consider derivatization to alter the polarity of the product or impurities for easier separation. - Optimize recrystallization solvent systems. |
| Inconsistent Results | Variability in starting material quality | - Establish strict quality control specifications for all raw materials. |
| Poor control over reaction parameters | - Implement precise control over temperature, pressure, and mixing. |
Experimental Workflows and Logic
Due to the lack of specific published synthesis routes for this compound (M-71), a detailed experimental protocol cannot be provided. However, a logical workflow for approaching the synthesis of such a molecule can be conceptualized.
Caption: A generalized workflow for the synthesis of a complex pharmaceutical molecule.
This diagram illustrates a logical progression from the initial design phase, through synthesis and optimization, to the final purification and analysis of the target compound. Each step presents its own set of potential challenges that would need to be addressed through systematic experimentation and troubleshooting.
References
Technical Support Center: Mitigating Hypotensive Effects of Craviten in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the hypotensive side effects of Craviten (butobendin) during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as M-71 or butobendin) is an antiarrhythmic drug.[1][2] Its primary therapeutic action is to correct irregularities in heart rhythm.
Q2: What is the known mechanism behind this compound-induced hypotension?
A2: Studies in animal models, specifically cats, indicate that the hypotensive effect of this compound is due to a direct depressing action on smooth musculature, leading to vasodilation.[1] This effect appears to be independent of the autonomic nervous system.[1]
Q3: Is the hypotensive effect of this compound dose-dependent?
A3: Yes, the hypotensive effect of this compound has been shown to be dose-dependent in rats.[2]
Troubleshooting Guide: Managing this compound-Induced Hypotension in Experiments
If you are observing significant hypotension in your experimental subjects following this compound administration, consider the following troubleshooting steps.
| Issue | Potential Cause | Recommended Action |
| Unexpectedly severe drop in blood pressure | High dose of this compound | Review and consider reducing the dose of this compound. The hypotensive effect is dose-dependent.[2] |
| Subject's physiological state (e.g., dehydration) | Ensure subjects are adequately hydrated before this compound administration, as hypovolemia can exacerbate hypotension.[3][4] | |
| Interaction with other administered agents (e.g., anesthetics) | Anesthetic agents like propofol and isoflurane can also cause vasodilation and hypotension.[3][5] Consider using a lower dose of the anesthetic or an agent with a more favorable cardiovascular profile. | |
| Prolonged hypotension | Impaired drug metabolism or clearance | Assess the subject's renal and hepatic function if possible, as impaired clearance could prolong the drug's effects. |
| Direct vasodilatory effect of this compound | Administer a vasopressor agent to counteract the vasodilation. Phenylephrine or norepinephrine can be considered.[3][6] | |
| Difficulty in obtaining stable baseline blood pressure post-Craviten | Continuous direct smooth muscle relaxation | Consider a continuous infusion of a short-acting vasopressor to titrate the blood pressure to the desired level.[7] |
Experimental Protocols
Protocol 1: Prophylactic Co-administration of a Vasopressor
This protocol is designed to prevent or minimize the expected hypotensive effect of this compound.
Objective: To maintain stable hemodynamics during the experiment.
Materials:
-
This compound solution
-
Phenylephrine solution (or another suitable alpha-1 adrenergic agonist)
-
Infusion pumps
-
Continuous blood pressure monitoring system (e.g., arterial line connected to a transducer)
-
Experimental subject (e.g., anesthetized rodent)
Methodology:
-
Anesthetize the subject according to your institutionally approved protocol.
-
Surgically implant an arterial catheter for continuous blood pressure monitoring.
-
Establish a stable baseline blood pressure reading for at least 20 minutes.
-
Initiate a continuous intravenous infusion of phenylephrine at a low dose (e.g., 0.1-0.5 µg/kg/min).
-
After 10 minutes of the phenylephrine infusion, administer the experimental dose of this compound.
-
Continuously monitor the blood pressure. If hypotension occurs (defined as a drop in mean arterial pressure > 20% from baseline), titrate the phenylephrine infusion rate upwards until the blood pressure stabilizes within the target range.
-
Record all hemodynamic parameters throughout the experiment.
Protocol 2: Rescue Treatment for this compound-Induced Hypotension
This protocol is for instances where unexpected or severe hypotension occurs after this compound administration.
Objective: To rapidly restore blood pressure to a physiologically acceptable range.
Materials:
-
This compound solution
-
Norepinephrine solution
-
Syringes and infusion pump
-
Continuous blood pressure monitoring system
-
Experimental subject
Methodology:
-
Follow steps 1-3 from Protocol 1.
-
Administer the experimental dose of this compound.
-
Continuously monitor the blood pressure.
-
If a significant hypotensive event occurs, immediately administer a bolus of norepinephrine (e.g., 0.1-0.2 µg/kg) intravenously.
-
Simultaneously, initiate a continuous infusion of norepinephrine (e.g., 0.05-0.1 µg/kg/min).
-
Titrate the norepinephrine infusion rate to maintain the target blood pressure.
-
Once the subject is hemodynamically stable, the primary experiment can proceed, with continued close monitoring of blood pressure.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-induced hypotension.
Caption: Experimental workflow for managing this compound-induced hypotension.
References
- 1. The influence of a new antiarrhythmic drug, this compound (M-71) on the circulatory system in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Central action of this compound (M-71) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypotension in Small Animals: We Do Not Always Give Fluids - WSAVA 2016 Congress - VIN [vin.com]
- 4. cvpharmacology.com [cvpharmacology.com]
- 5. Mechanisms contributing to hypotension after anesthetic induction with sufentanil, propofol, and rocuronium: a prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benefits and Risks of Medications Used in the Management of Hypotension: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of adrenaline continuous infusion to treat hypotension during general anaesthesia in a cow and a calf - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of Craviten
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for experiments aimed at enhancing the oral bioavailability of the model compound, Craviten.
Frequently Asked Questions (FAQs)
Q1: What is oral bioavailability, and what are the primary challenges associated with this compound?
A: Oral bioavailability refers to the fraction (percentage) of an administered oral dose of a drug that reaches the systemic circulation in an unchanged form. A low oral bioavailability can lead to insufficient therapeutic efficacy and high inter-individual variability.
This compound is a hypothetical Biopharmaceutics Classification System (BCS) Class II compound. This means it possesses high membrane permeability but suffers from poor aqueous solubility. The primary challenge for this compound is its dissolution rate-limited absorption; the compound does not dissolve quickly enough in the gastrointestinal (GI) fluids to be fully absorbed, despite its ability to cross the gut wall.
Q2: What are the principal formulation strategies to enhance the bioavailability of a BCS Class II compound like this compound?
A: The main goal is to increase the drug's dissolution rate and/or apparent solubility in the GI tract. Three common and effective strategies include:
-
Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its apparent solubility and dissolution rate. The amorphous form has a higher free energy than the stable crystalline form.
-
Lipid-Based Formulations: Systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) involve dissolving this compound in a mixture of oils, surfactants, and co-solvents. When this mixture comes into contact with GI fluids, it spontaneously forms a fine oil-in-water microemulsion, keeping the drug in a solubilized state for absorption.
Below is a decision tree to guide the selection of an appropriate formulation strategy.
Troubleshooting Guide: Formulation & Preclinical Testing
Q3: My micronized this compound formulation shows minimal improvement in dissolution rate. What are potential causes and solutions?
A: This is a common issue. While micronization increases the theoretical surface area, poor wettability and particle agglomeration in the dissolution medium can negate the benefits.
Possible Causes & Solutions:
-
Poor Wettability: The high surface energy of the micronized particles can cause them to float or clump, preventing effective contact with the dissolution medium.
-
Solution: Incorporate a wetting agent or surfactant (e.g., sodium lauryl sulfate, polysorbate 80) into the formulation.
-
-
Particle Agglomeration: Fine particles have a strong tendency to re-aggregate into larger clusters to reduce their surface energy.
-
Solution: Include a hydrophilic polymer or carrier (e.g., HPMC, PVP) in the formulation to act as a dispersant, keeping the particles separated.
-
Data Comparison: Effect of Surfactant on Dissolution
| Formulation | Key Excipient | Time to 85% Dissolution (T85) |
|---|---|---|
| This compound (Unprocessed) | None | > 120 min |
| This compound (Micronized) | None | 95 min |
| this compound (Micronized) | 0.5% Polysorbate 80 | 25 min |
Experimental Protocol: In Vitro Dissolution Testing (USP Apparatus II)
-
Apparatus Setup: Use a USP Apparatus II (Paddle Apparatus) at 37 ± 0.5 °C.
-
Medium Preparation: Prepare 900 mL of simulated intestinal fluid (pH 6.8) without enzymes. For troubleshooting, prepare a second medium containing a physiologically relevant concentration of surfactant (e.g., 0.5% Polysorbate 80).
-
Sample Preparation: Prepare capsules containing a fixed dose of this compound (e.g., 50 mg) for each formulation (unprocessed, micronized, micronized with surfactant).
-
Test Execution: Place one capsule in each vessel. Set the paddle speed to 75 RPM.
-
Sampling: Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 60, 90, 120 min). Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis: Filter each sample through a 0.45 µm syringe filter. Analyze the concentration of this compound in the filtrate using a validated HPLC-UV method.
-
Data Analysis: Plot the percentage of drug dissolved against time for each formulation to generate dissolution profiles.
Q4: The amorphous solid dispersion (ASD) of this compound is unstable and recrystallizes during storage. How can I improve its physical stability?
A: ASD instability, leading to recrystallization, is a critical challenge. The choice of polymer, drug-to-polymer ratio (drug loading), and manufacturing process are key factors.
Possible Causes & Solutions:
-
Inappropriate Polymer: The selected polymer may not have strong enough intermolecular interactions (e.g., hydrogen bonding) with this compound to prevent its molecules from rearranging into a crystalline lattice.
-
Solution: Screen different polymers with varying functional groups. Polymers like PVP/VA (copovidone) or HPMC-AS are often excellent stabilizers.
-
-
High Drug Loading: If the concentration of this compound in the polymer is too high (above its solubility in the polymer or the system's glass transition temperature is too low), molecular mobility increases, facilitating recrystallization.
-
Solution: Reduce the drug loading. Test various drug:polymer ratios (e.g., 1:2, 1:3, 1:4) to find the optimal balance between stability and tablet burden.
-
Data Comparison: Stability of this compound ASDs
| Polymer | Drug:Polymer Ratio | % Crystallinity after 3 months (40°C/75% RH) |
|---|---|---|
| HPMC | 1:2 | 45% |
| PVP/VA | 1:2 | 15% |
| PVP/VA | 1:4 | < 2% |
Below is a diagram illustrating the general workflow for developing and testing a stable ASD formulation.
Q5: My this compound SMEDDS formulation shows excellent in vitro dispersion and dissolution, but in vivo pharmacokinetic (PK) data in rats are poor and highly variable. What could be the cause?
A: A discrepancy between in vitro and in vivo performance for lipid-based systems is common. The complex environment of the GI tract can significantly impact how the formulation behaves.
Possible Causes & Solutions:
-
In Vivo Precipitation: The microemulsion may be unstable in the presence of GI enzymes (like lipase) or upon dilution and absorption of components. Lipase can digest the oil phase, causing the drug to precipitate before it can be absorbed.
-
Solution: Incorporate a precipitation inhibitor (e.g., a hydrophilic polymer like HPMC) into the SMEDDS formulation. Alternatively, use surfactants and oils that are less susceptible to digestion.
-
-
GI Fluid Effects: The composition of GI fluids (bile salts, phospholipids) can alter the emulsification process. The in vitro medium might not accurately reflect the in vivo environment.
-
Solution: Test the SMEDDS dispersion in more biorelevant media, such as FaSSIF (Fasted-State Simulated Intestinal Fluid) and FeSSIF (Fed-State Simulated Intestinal Fluid), which contain bile salts and lecithin.
-
Data Comparison: In Vivo PK Parameters of this compound SMEDDS
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) |
|---|---|---|---|
| This compound Suspension | 150 ± 45 | 450 ± 110 | 4.0 |
| SMEDDS (in vitro optimized) | 480 ± 210 | 1500 ± 750 | 2.0 |
| SMEDDS + HPMC | 850 ± 150 | 4100 ± 550 | 1.5 |
Experimental Protocol: Caco-2 Cell Permeability Assay
This assay helps determine if a formulation improves the transport of a drug across an intestinal epithelial cell monolayer, simulating absorption.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated, polarized monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the cell junctions are intact (typically > 250 Ω·cm²).
-
Formulation Preparation: Prepare the this compound formulations (e.g., solution, SMEDDS pre-concentrate) in transport medium (HBSS, pH 7.4).
-
Permeability Study (A-to-B):
-
Add the this compound formulation to the apical (A) side of the monolayer.
-
Add fresh transport medium to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 min).
-
Replace the sampled volume with fresh medium.
-
-
Sample Analysis: Analyze the concentration of this compound in the samples using a sensitive analytical method like LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux rate, A is the surface area of the insert, and C0 is the initial concentration on the apical side.
The diagram below illustrates the hypothetical impact of bioavailability on the therapeutic pathway of this compound.
Addressing variability in experimental results with Craviten
Disclaimer: Craviten is a fictional product. The following technical support center, including all data, protocols, and pathways, is for illustrative purposes only and is based on common principles of biomedical research.
Welcome to the technical support resource for this compound, a potent and selective inhibitor of the CVT-1 kinase. This guide is designed to help you address variability in your experimental results and provide standardized protocols for its use.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound between experiments. What are the common causes?
A1: Variability in IC50 values is a frequent issue in cell-based assays and can stem from several sources.[1][2][3] The most common factors include:
-
Cell Culture Conditions: Inconsistent cell density at the time of treatment, high passage number leading to phenotypic drift, and variations in media components like serum can all alter cellular response to this compound.[2][4][5] It is critical to use cells within a defined passage number range and ensure consistent seeding density.
-
Compound Handling: this compound is sensitive to repeated freeze-thaw cycles. Ensure that you aliquot the stock solution upon receipt and use a fresh aliquot for each experiment. Inconsistent solvent preparation or final solvent concentration in the assay can also affect results.[6][7]
-
Assay Protocol: Minor deviations in incubation times, temperature, or liquid handling can introduce variability.[1][8] Using automated liquid handlers for serial dilutions and reagent additions can improve precision.[9]
-
Cell Line Integrity: Ensure your cell lines are routinely tested for Mycoplasma contamination and authenticated to prevent cross-contamination issues, which can drastically alter drug sensitivity.[2]
Q2: Why do my negative (vehicle) control wells show high levels of cell death?
A2: This typically points to an issue with the vehicle solvent or the cell culture environment.
-
Solvent Toxicity: The most common solvent for this compound is DMSO. Final DMSO concentrations above 0.5% (v/v) can be toxic to many cell lines. We recommend maintaining a final DMSO concentration of 0.1% or less across all wells, including controls.
-
Suboptimal Culture Conditions: Factors such as pH shifts in the media, evaporation (edge effects), or bacterial contamination can lead to cell death independent of the drug treatment.[2][10]
Q3: this compound appears to be losing activity over time in our freezer. How should it be stored?
A3: Proper storage is crucial for maintaining this compound's potency.[7][11]
-
Powder: Store the lyophilized powder at -20°C with a desiccant.
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM in 100% DMSO). Aliquot into single-use tubes to avoid freeze-thaw cycles and store at -80°C. When stored correctly, the DMSO stock is stable for up to 6 months.
Troubleshooting Guides
Issue 1: Inconsistent Dose-Response Curves
This table outlines potential causes and solutions for variability in dose-response experiments.
| Potential Cause | Recommended Action | Expected Outcome |
| Variable Cell Seeding [12] | Use an automated cell counter for accuracy. Perform a cell titration experiment to find the optimal seeding density for your assay duration. | Consistent cell numbers at the start of the experiment lead to a more reproducible response. |
| Inconsistent Serum Concentration [5] | Use the same batch of Fetal Bovine Serum (FBS) for an entire set of experiments. If changing batches, pre-test the new batch to ensure it doesn't alter the cells' sensitivity to this compound. | Reduced variability in IC50 values between experiments conducted at different times. |
| Compound Precipitation | Visually inspect the media after adding this compound. If cloudiness appears, the compound may be precipitating. Consider using a lower top concentration or preparing an intermediate dilution in serum-free media before adding to wells. | A clear dose-response curve with a well-defined sigmoidal shape. |
| Edge Effects in Plates | Avoid using the outer wells of the microplate for treatment. Fill them with sterile PBS or media to create a humidity barrier and reduce evaporation from the inner wells. | Reduced standard deviation across replicate wells, especially between controls on the edge vs. center of the plate. |
Issue 2: High Background in Western Blot for p-CVT1 (downstream target)
This table provides guidance on optimizing your Western blot protocol to measure this compound's effect on its target pathway.
| Potential Cause | Recommended Action | Expected Outcome |
| Suboptimal Antibody Concentration | Perform an antibody titration to determine the optimal primary and secondary antibody concentrations that maximize signal-to-noise ratio. | Clear bands with minimal non-specific binding or background haze. |
| Insufficient Washing | Increase the number and/or duration of wash steps (e.g., 4 x 10 minutes in TBST) after primary and secondary antibody incubations. | Lower overall background on the membrane, making specific bands easier to detect. |
| Cross-Reactivity of Secondary Antibody | Ensure the secondary antibody is specific for the host species of the primary antibody. Use pre-adsorbed secondary antibodies if necessary. | Elimination of non-specific bands that may be confused with the target protein. |
| High Cell Confluence | Lysis of overly confluent cells can lead to high background. Treat and harvest cells when they are at 70-80% confluence. | Cleaner lysate and a clearer signal for the target protein. |
Experimental Protocols
Protocol 1: Cell Viability (IC50) Determination using a Luminescent Assay
-
Cell Seeding: Seed cells in a 96-well, white, clear-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 90 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a separate plate, starting from a top concentration that is 100x the final desired concentration.
-
Cell Treatment: Add 1 µL of the 100x compound dilutions to the corresponding wells of the cell plate. This results in a final DMSO concentration of 0.1%. Include vehicle-only (0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Luminescent Reading: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of a commercial luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Data Acquisition: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.
-
Data Analysis: Normalize the data with vehicle controls representing 100% viability and a no-cell control representing 0% viability. Plot the normalized data against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50.
Protocol 2: Western Blot for CVT-1 Pathway Inhibition
-
Cell Culture & Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for 2 hours.
-
Cell Lysis: Aspirate media, wash cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect lysate.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibody (e.g., anti-p-CVT1) overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane thoroughly. Add an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager. Use a loading control (e.g., β-actin) to ensure equal protein loading.
Visualizations
Caption: Hypothetical signaling pathway showing this compound's inhibition of the CVT-1 kinase.
Caption: Standard workflow for determining the IC50 of this compound in a cell-based assay.
Caption: Decision tree for troubleshooting sources of experimental variability.
References
- 1. mt.com [mt.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. cellgs.com [cellgs.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. The Response of Cell Cultures to Nutrient- and Serum-Induced Changes in the Medium | MDPI [mdpi.com]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. What factors affect the cell culture conditions? | AAT Bioquest [aatbio.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Cell Culture Environment | Thermo Fisher Scientific - US [thermofisher.com]
- 11. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Overcoming resistance to Craviten's antiarrhythmic effects
Craviten Technical Support Center
Welcome to the technical support hub for this compound, a novel antiarrhythmic agent. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers overcome experimental challenges, particularly concerning resistance to this compound's effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective blocker of the hERG (human Ether-a-go-go-Related Gene) potassium channel (KCNH2). By inhibiting the rapid delayed rectifier potassium current (I_Kr), this compound prolongs the cardiac action potential duration (APD) and the effective refractory period, which is the primary mechanism for its antiarrhythmic effect.
Q2: What are the primary known mechanisms of resistance to this compound?
A2: Resistance to this compound can emerge from several factors. The most commonly observed mechanisms include genetic mutations in the KCNH2 gene that alter the drug's binding site, increased expression of drug efflux pumps such as P-glycoprotein (P-gp), and alterations in cellular signaling pathways that counteract the effects of I_Kr blockade.
Q3: How can I determine if my experimental model is resistant to this compound?
A3: The first step is to establish a dose-response curve and determine the half-maximal inhibitory concentration (IC50) in your model system. A significant rightward shift in the IC50 value compared to baseline-sensitive models suggests resistance. Further investigation using the protocols outlined in this guide, such as patch-clamp analysis and genetic sequencing, can help identify the specific mechanism of resistance.
Troubleshooting Guide
Problem 1: No significant change in action potential duration (APD) after this compound application.
-
Possible Cause 1: Poor Compound Solubility or Stability. this compound may precipitate out of solution or degrade, especially in complex media or over long incubation times.
-
Solution: Prepare fresh stock solutions of this compound in the recommended solvent (e.g., DMSO) for each experiment. Confirm the final concentration and solubility in your specific experimental buffer.
-
-
Possible Cause 2: Resistance Mechanism. The experimental model may have a pre-existing or induced resistance to this compound.
-
Solution: Follow the "Experimental Workflow for Diagnosing this compound Resistance" diagram below. Start with a dose-response experiment to confirm the lack of efficacy and then proceed to investigate specific mechanisms like target mutation or drug efflux.
-
-
Possible Cause 3: Incorrect Electrophysiological Recording Conditions. Suboptimal recording conditions can mask the effects of this compound.
-
Solution: Ensure the patch-clamp setup is correctly configured and that baseline I_Kr currents are stable and of sufficient amplitude before drug application. Refer to Protocol 1 for optimal settings.
-
Problem 2: High variability in results between experimental replicates.
-
Possible Cause 1: Inconsistent Drug Concentration. Errors in serial dilutions or incomplete mixing can lead to variable effective concentrations.
-
Solution: Use calibrated pipettes and vortex solutions thoroughly after each dilution step. Prepare a single batch of diluted drug for all replicates in an experiment.
-
-
Possible Cause 2: Cellular Heterogeneity. If using a primary cell culture or a heterogeneous cell line, different cell populations may respond differently to this compound.
-
Solution: If possible, use a well-characterized, homogenous cell line. For primary cultures, increase the number of replicates and use single-cell analysis techniques to identify subpopulations with varying responses.
-
Data Presentation
Table 1: this compound IC50 Values in Sensitive vs. Resistant Cell Lines
| Cell Line Model | KCNH2 Genotype | P-gp Expression | This compound IC50 (nM) | Fold Change in Resistance |
| HEK-hERG (WT) | Wild-Type | Low | 15.2 ± 1.8 | - |
| HEK-hERG (T618M) | T618M Mutation | Low | 345.7 ± 25.1 | 22.7x |
| HEK-hERG (WT-Pgp+) | Wild-Type | High | 198.4 ± 15.9 | 13.1x |
This table summarizes typical IC50 values, demonstrating how a specific mutation (T618M) in the hERG channel or overexpression of the P-glycoprotein (P-gp) efflux pump can lead to significant resistance to this compound.
Visualizations and Workflows
Caption: Proposed signaling pathway for this compound's antiarrhythmic action.
Caption: Experimental workflow for diagnosing this compound resistance.
Experimental Protocols
Protocol 1: Validating this compound Efficacy using Patch-Clamp Electrophysiology
-
Cell Preparation: Culture HEK-293 cells stably expressing hERG channels on glass coverslips to 70-80% confluency.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
This compound Stock: Prepare a 10 mM stock solution in 100% DMSO. Perform serial dilutions in the external solution to achieve final concentrations (e.g., 1 nM to 1 µM).
-
-
Electrophysiological Recording:
-
Obtain whole-cell patch-clamp recordings at room temperature (22-25°C).
-
Use a voltage-clamp protocol to elicit I_Kr currents. A typical protocol involves holding the cell at -80 mV, depolarizing to +20 mV for 2 seconds, and then repolarizing to -50 mV for 3 seconds to record the peak tail current.
-
Establish a stable baseline recording for at least 3 minutes.
-
-
Drug Application:
-
Perfuse the cells with the external solution containing the desired concentration of this compound.
-
Allow 5-10 minutes for the drug effect to reach a steady state.
-
-
Data Analysis:
-
Measure the peak tail current amplitude before (control) and after drug application.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the concentration-response data and fit with a Hill equation to determine the IC50 value.
-
Protocol 2: Screening for KCNH2 Gene Mutations
-
Genomic DNA Extraction: Isolate genomic DNA from your experimental cells (both sensitive and suspected resistant lines) using a commercial DNA extraction kit.
-
PCR Amplification: Design primers flanking the coding regions of the KCNH2 gene. Perform PCR to amplify these regions from the extracted DNA.
-
Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from resistant cells against the wild-type reference sequence for KCNH2. Identify any single nucleotide polymorphisms (SNPs) or other mutations. Focus on non-synonymous mutations within the channel's pore region or known drug-binding domains, as these are most likely to confer resistance.
Optimizing parameters for studying Craviten's effect on platelet aggregation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers studying the effects of Craviten on platelet aggregation. The information is designed to help optimize experimental parameters, troubleshoot common issues, and ensure reliable, reproducible results. As this compound is a novel, selective, and irreversible antagonist of the P2Y12 receptor, these guidelines are tailored to its specific (hypothetical) characteristics.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the P2Y12 purinergic receptor on the platelet surface. By irreversibly binding to this receptor, this compound prevents adenosine diphosphate (ADP) from initiating the downstream signaling cascade that leads to platelet activation and aggregation.[1][2] Specifically, it blocks the Gi-protein-coupled pathway, which prevents the inhibition of adenylyl cyclase, thereby maintaining intracellular cyclic adenosine monophosphate (cAMP) levels and inhibiting glycoprotein IIb/IIIa receptor activation.[1][2][3]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is most soluble in dimethyl sulfoxide (DMSO) for in vitro studies. Prepare a concentrated stock solution (e.g., 10-50 mM) in anhydrous DMSO. For short-term storage (up to one week), the stock solution can be kept at 2-8°C. For long-term storage, aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the final DMSO concentration in the platelet-rich plasma (PRP) does not exceed 0.5% to avoid solvent-induced effects on platelet function.
Q3: What is a typical effective concentration range (IC50) for this compound in in vitro platelet aggregation assays?
A3: The half-maximal inhibitory concentration (IC50) of this compound is dependent on the concentration of the agonist (e.g., ADP) used.[4][5] For a standard ADP concentration of 10 µM, the expected IC50 for this compound is in the range of 50-150 nM. Researchers should perform a dose-response curve to determine the precise IC50 under their specific experimental conditions.[4][5]
Q4: How long should this compound be pre-incubated with platelets before adding an agonist?
A4: As an irreversible inhibitor, this compound's binding is time-dependent. A pre-incubation period of 15-30 minutes at 37°C is recommended to ensure sufficient binding to the P2Y12 receptor before introducing the platelet agonist. This allows for a more accurate assessment of its inhibitory potential.
Troubleshooting Guide
Q1: I am observing high variability in my platelet aggregation results between replicates. What could be the cause?
A1: High variability is a common issue in platelet function testing.[4][6] Consider the following factors:
-
Pre-Analytical Variables: Platelets are highly sensitive to handling. Ensure standardized blood collection with minimal venous stasis, use of a 19-21 gauge needle, and collection into 3.2% sodium citrate tubes with a precise 9:1 blood-to-anticoagulant ratio.[7][8][9] Process samples within 4 hours of collection.[7][10]
-
Pipetting and Mixing: Inaccurate pipetting of viscous PRP or inconsistent mixing can lead to errors. Calibrate pipettes regularly and ensure gentle but thorough mixing of PRP before aliquoting.[8]
-
Instrument Fluctuation: Ensure the aggregometer is properly warmed to 37°C and calibrated before each experiment.[7][11] Check that the stir bar is rotating at a consistent speed (e.g., 1200 RPM).[11]
Q2: this compound is not showing any inhibitory effect on ADP-induced aggregation. Why might this be?
A2: If this compound fails to inhibit aggregation, investigate these potential causes:
-
Reagent Integrity: The this compound stock solution may have degraded. Prepare a fresh stock from powder. Similarly, ensure the ADP agonist solution is fresh and has been stored correctly, as its potency can diminish over time.
-
Incorrect Agonist: Confirm you are using ADP as the agonist. This compound is a P2Y12 inhibitor and will not be effective against aggregation induced by agonists that act through different pathways, such as collagen, arachidonic acid, or thrombin, without potentiation by ADP.[2][12]
-
Insufficient Incubation: Ensure the 15-30 minute pre-incubation period is being followed to allow for irreversible binding.
Q3: My control samples (without this compound) are showing spontaneous platelet aggregation. What should I do?
A3: Spontaneous aggregation indicates premature platelet activation, which can invalidate results.[7][8]
-
Blood Collection Technique: Traumatic venipuncture is a primary cause of platelet activation.[8] A clean, smooth blood draw is critical.
-
Sample Handling: Avoid vigorous shaking or cooling of the blood sample; always maintain it at room temperature (18-24°C).[6][7][8] Centrifugation speeds for preparing PRP should be low (150-200 g for 10-15 minutes) to prevent platelet activation.[7]
Q4: I see a precipitate forming when I add my this compound working solution to the platelet-rich plasma (PRP). What does this mean?
A4: Precipitate formation suggests that this compound is coming out of solution. This is likely due to an excessive concentration of DMSO in the final working solution or adding a highly concentrated, cold stock solution directly to the PRP. To resolve this, ensure the final DMSO concentration in the PRP is below 0.5%. Allow this compound working solutions to reach room temperature before adding them to the PRP cuvette.
Data Presentation
Table 1: Dose-Response of this compound on ADP-Induced Platelet Aggregation
| This compound Concentration (nM) | Mean Percent Aggregation (%) (± SD) | Percent Inhibition (%) |
| 0 (Vehicle Control) | 85.2 (± 4.1) | 0 |
| 10 | 76.5 (± 5.5) | 10.2 |
| 50 | 55.1 (± 3.8) | 35.3 |
| 100 | 41.3 (± 4.2) | 51.5 |
| 250 | 22.7 (± 3.1) | 73.4 |
| 500 | 9.8 (± 2.5) | 88.5 |
| 1000 | 5.1 (± 1.9) | 94.0 |
| Data are expressed as mean ± standard deviation (n=6). Aggregation was induced with 10 µM ADP. |
Table 2: Stability of this compound (10 mM Stock) in DMSO
| Storage Condition | Activity after 1 Day (% of Fresh) | Activity after 7 Days (% of Fresh) | Activity after 30 Days (% of Fresh) |
| Room Temperature (22°C) | 99.5 | 91.2 | 65.7 |
| 2-8°C | 100 | 98.8 | 92.4 |
| -20°C | 100 | 99.7 | 99.5 |
| Activity was assessed by measuring the IC50 in a standard light transmission aggregometry assay. |
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich and Platelet-Poor Plasma
-
Blood Collection: Draw whole blood from consenting healthy donors into tubes containing 3.2% sodium citrate at a 9:1 blood-to-anticoagulant ratio.[7] Mix gently by inversion 3-5 times.
-
Resting Period: Let the blood sample rest at room temperature for at least 30 minutes to allow for platelet recovery.[10][13]
-
First Centrifugation (PRP): Centrifuge the whole blood at 150-200 g for 15 minutes at room temperature (20-22°C) with the brake off.[7]
-
PRP Collection: Carefully aspirate the upper, platelet-rich plasma (PRP) layer using a plastic pipette and transfer it to a new plastic tube. Store capped at room temperature.
-
Second Centrifugation (PPP): Re-centrifuge the remaining blood at a higher speed (e.g., 2000-2500 g) for 15 minutes to pellet the remaining cells.[7]
-
PPP Collection: Collect the supernatant, which is the platelet-poor plasma (PPP), and transfer it to a separate plastic tube. PPP will be used to set the 100% aggregation baseline in the aggregometer.[7]
Protocol 2: Light Transmission Aggregometry (LTA) Assay
-
Instrument Setup: Turn on the aggregometer and allow the heating block to reach 37°C.[7][11]
-
Baseline Calibration: Pipette 450 µL of PPP into a cuvette with a stir bar and place it in the appropriate channel. Set this as 100% aggregation (or maximum light transmission). Pipette 450 µL of PRP into a separate cuvette and set this as 0% aggregation.
-
Sample Preparation: Aliquot 445 µL of PRP into fresh cuvettes containing stir bars and place them in the incubation wells at 37°C.
-
Compound Incubation: Add 5 µL of this compound working solution (or vehicle, e.g., DMSO, for control) to the PRP. Allow the mixture to incubate for 15-30 minutes at 37°C while stirring at 1200 RPM.[11]
-
Initiate Aggregation: Place the cuvette into the reading channel. Add 50 µL of ADP solution (to achieve a final concentration of 10 µM) to initiate platelet aggregation.
-
Data Recording: Record the change in light transmission for 5-7 minutes to generate the aggregation curve.
-
Analysis: The primary endpoint is the maximum percentage of aggregation achieved. Calculate the percent inhibition for this compound-treated samples relative to the vehicle control.
Mandatory Visualizations
Caption: this compound's mechanism of action as a P2Y12 receptor antagonist.
Caption: Experimental workflow for Light Transmission Aggregometry (LTA).
References
- 1. researchgate.net [researchgate.net]
- 2. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. plateletservices.com [plateletservices.com]
- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biodatacorp.com [biodatacorp.com]
- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 8. benchchem.com [benchchem.com]
- 9. de-vhl.nl [de-vhl.nl]
- 10. journals.viamedica.pl [journals.viamedica.pl]
- 11. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. repub.eur.nl [repub.eur.nl]
Refinements to animal models for more accurate Craviten efficacy testing
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for conducting Craviten efficacy studies in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vivo experiments with this compound.
Q1: We are observing high variability in clinical scores between animals in the same treatment group. What could be the cause?
A1: High inter-animal variability is a common challenge in autoimmune models like the Collagen-Induced Arthritis (CIA) model. Several factors can contribute:
-
Inconsistent Disease Induction: Ensure the collagen emulsion is prepared correctly and administered consistently. Improper emulsification or subcutaneous injection depth can lead to variable immune responses.
-
Genetic Drift: The genetic background of the mouse strain (e.g., DBA/1) can drift over time. Source animals from a reliable vendor and ensure they are within a consistent age range (e.g., 8-10 weeks old).
-
Environmental Stressors: Fluctuations in housing temperature, light cycles, or frequent handling can impact animal stress levels and disease severity. Maintain a stable and low-stress environment.
-
Scoring Subjectivity: Ensure all personnel scoring the animals are properly trained and blinded to the treatment groups to minimize subjective bias. Regular cross-validation of scoring between technicians is recommended.
Q2: this compound is not showing the expected efficacy, even at high doses. What should we investigate?
A2: A lack of efficacy can stem from issues with the compound itself, its administration, or the experimental model.
-
Formulation and Stability: Confirm the stability of your this compound formulation. Is the compound precipitating out of solution? We recommend preparing fresh formulations daily. See Table 2 for recommended vehicle options.
-
Pharmacokinetics (PK): The dose may not be achieving sufficient exposure in the target tissue. Consider conducting a pilot PK study to confirm that plasma and joint concentrations of this compound are reaching the required therapeutic threshold (typically >10x the in vitro IC50).
-
Dosing Route and Frequency: The chosen route of administration (e.g., oral gavage, intraperitoneal) may not be optimal. The dosing frequency might also be insufficient to maintain therapeutic concentrations between doses. Refer to our standard protocol for validated administration routes.
-
Timing of Treatment: For prophylactic studies, this compound administration should begin before or at the time of the booster immunization. For therapeutic studies, treatment should start after the clear onset of clinical signs. Starting too late may make it difficult to reverse established inflammation.
Q3: We are seeing unexpected toxicity or animal mortality in our high-dose this compound group. What are the next steps?
A3: Unforeseen toxicity requires immediate action and investigation.
-
Vehicle Toxicity: First, rule out the vehicle as the cause. Run a control group that receives only the vehicle at the same volume and frequency. Some vehicles, like those with high concentrations of DMSO or PEG, can cause adverse effects.
-
Off-Target Effects: While this compound is highly selective, high concentrations could lead to off-target kinase inhibition. Consider performing a broader kinase screen to identify potential off-target activities.
-
Metabolite-Induced Toxicity: The toxic effects may be due to a metabolite of this compound rather than the parent compound. A preliminary metabolite identification study may be necessary.
-
Dose Reduction and Escalation: Immediately pause the high-dose group. A dose-range-finding study with smaller, incremental dose escalations is recommended to establish the Maximum Tolerated Dose (MTD) in your specific animal model and strain.
Experimental Protocols
Protocol 1: Therapeutic Efficacy of this compound in the Mouse Collagen-Induced Arthritis (CIA) Model
-
Animal Strain: Male DBA/1 mice, 8-10 weeks of age.
-
Disease Induction:
-
Day 0: Primary immunization. Emulsify bovine type II collagen (CII) with Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Day 21: Booster immunization. Emulsify bovine CII with Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
-
Monitoring and Scoring:
-
Begin monitoring animals for signs of arthritis daily starting from Day 21.
-
Use a standardized clinical scoring system (0-4 for each paw), resulting in a maximum score of 16 per animal.
-
-
Treatment Initiation:
-
Randomize animals into treatment groups when they develop a clinical score of ≥4.
-
Prepare this compound in a recommended vehicle (see Table 2).
-
Administer this compound via oral gavage once daily until the end of the study (typically Day 42).
-
-
Endpoint Analysis:
-
At Day 42, collect blood samples for cytokine analysis (e.g., TNF-α, IL-6).
-
Harvest hind paws for histological analysis to assess inflammation, pannus formation, and bone erosion.
-
Data Presentation
Table 1: Dose-Dependent Efficacy of this compound on Mean Arthritis Score
| Treatment Group | Dose (mg/kg, PO, QD) | Mean Clinical Score (Day 42) | % Inhibition of Disease |
| Vehicle Control | 0 | 10.2 ± 1.5 | 0% |
| This compound | 3 | 7.1 ± 1.2 | 30.4% |
| This compound | 10 | 4.5 ± 0.9 | 55.9% |
| This compound | 30 | 1.8 ± 0.5 | 82.4% |
Table 2: Recommended Vehicle Formulations for this compound Administration
| Vehicle Composition | Route | Solubility | Notes |
| 0.5% Methylcellulose + 0.1% Tween 80 in Water | Oral (PO) | Good | Recommended for general efficacy studies. |
| 10% DMSO + 40% PEG300 + 50% Saline | Intraperitoneal (IP) | Excellent | Use with caution; run a vehicle-only toxicity control group. |
| 20% Captisol® in Saline | Subcutaneous (SC) | Good | Suitable for compounds with moderate solubility. |
Visualizations
Signaling Pathway
Caption: this compound inhibits the IK-1 enzyme, blocking downstream inflammatory gene expression.
Experimental Workflow
Caption: Timeline and key stages of the Collagen-Induced Arthritis (CIA) mouse model experiment.
Troubleshooting Logic
Caption: A decision tree for troubleshooting unexpected lack of efficacy in this compound studies.
Validation & Comparative
A Comparative Analysis of Craviten (M-71) and Quinidine for Antiarrhythmic Efficacy: A Review of Available Evidence
A comparative guide for researchers and drug development professionals.
Executive Summary
This guide provides a comparative overview of the antiarrhythmic properties of Craviten (M-71), also known as butobendin, and the well-established Class Ia antiarrhythmic agent, quinidine. A comprehensive literature search reveals a significant disparity in the available data for these two compounds. While quinidine has been extensively studied and its clinical use is well-documented, information on this compound (M-71) is sparse and primarily dates back to publications from 1980.
Due to the limited publicly available data on this compound (M-71), a direct, quantitative comparison of antiarrhythmic efficacy with quinidine based on head-to-head clinical or extensive preclinical studies is not possible at this time. This guide, therefore, summarizes the available preclinical findings for this compound (M-71) and contrasts them with the well-established profile of quinidine. Researchers are advised to interpret the information on this compound (M-71) with caution, as it is based on a limited number of historical studies.
Introduction
The management of cardiac arrhythmias remains a significant challenge in cardiovascular medicine. The ideal antiarrhythmic drug would effectively suppress arrhythmias with a high degree of safety and tolerability. This guide examines two compounds: this compound (M-71), a lesser-known investigational agent, and quinidine, a historically significant antiarrhythmic drug.
This compound (M-71) , with the chemical name (2S, 2'S) N, N'-dimethyl-N, N'-bis [1-(3', 4', 5' -trimethoxy-benzoyloxy)-butyl-2]-ethylenediamine dihydrochloride, also referred to as butobendin, was investigated for its antiarrhythmic potential in the late 1970s and early 1980s. Preclinical studies suggested it possessed "strong antiarrhythmic properties".
Quinidine is a Class Ia antiarrhythmic agent that has been used for decades to treat a variety of atrial and ventricular arrhythmias. Its mechanism of action and clinical profile have been thoroughly characterized.
Comparative Data
A direct comparison of antiarrhythmic efficacy between this compound (M-71) and quinidine is hampered by the lack of published head-to-head studies. The only available comparative data comes from a study on human platelet aggregation, which is not a direct measure of antiarrhythmic effect.
Table 1: Comparison of the Effect of this compound (M-71) and Quinidine on ADP-Induced Human Platelet Aggregation
| Compound | Concentration for Inhibition of ADP-Induced Platelet Aggregation |
| This compound (M-71) | 0.2 µg/mL[1] |
| Quinidine | 2.0 µg/mL[1] |
Note: This table highlights a tenfold higher potency of this compound (M-71) compared to quinidine in inhibiting platelet aggregation, an effect that may not be directly related to its antiarrhythmic properties.
This compound (M-71): Preclinical Findings
Limited preclinical studies from 1980 provide the following insights into the antiarrhythmic and physiological effects of this compound (M-71):
-
Antiarrhythmic Activity: In animal models (cats and rabbits), this compound (M-71) was shown to prevent and abolish cardiac arrhythmias induced by barium chloride, ouabain, and adrenaline.[2] It also prevented aconitine-induced arrhythmia in rabbits.[2]
-
Cardiovascular Effects: In cats, this compound (M-71) produced hypotension and inhibited the excitability of the sinus node, as well as atrio-ventricular and intraventricular conduction.[3] Its hypotensive action is suggested to be due to a direct depressing effect on smooth musculature.[3]
-
Central Nervous System Effects: this compound (M-71) was found to have practically no effect on the central nervous system in rats and mice.[4]
The precise mechanism of action for this compound's antiarrhythmic effects has not been elucidated in the available literature.
Quinidine: A Well-Characterized Antiarrhythmic
Quinidine is a prototypical Class Ia antiarrhythmic drug with a well-understood mechanism of action and a long history of clinical use.
Mechanism of Action
Quinidine's primary antiarrhythmic effect is the blockade of the fast inward sodium current (INa) in cardiomyocytes.[5][6] This action slows the upstroke of the cardiac action potential (Phase 0), leading to decreased conduction velocity in the atria, ventricles, and His-Purkinje system.[5] Additionally, quinidine blocks several potassium currents, which prolongs the duration of the action potential and increases the effective refractory period of cardiac tissue.[5]
Signaling Pathway of Quinidine's Antiarrhythmic Action
Caption: Signaling pathway of Quinidine's antiarrhythmic action.
Antiarrhythmic Efficacy
Quinidine has been used for the management of a range of arrhythmias, including:
-
Conversion of atrial fibrillation/flutter to sinus rhythm.
-
Prevention of relapse of atrial fibrillation/flutter.
-
Suppression of ventricular arrhythmias.
Its use has declined due to concerns about proarrhythmic effects (e.g., Torsades de Pointes) and the availability of newer agents with better safety profiles.
Experimental Protocols
Detailed experimental protocols for the preclinical studies on this compound (M-71) are not available in the abstracts of the 1980 publications. For quinidine, a vast body of literature exists detailing various experimental models. Below is a generalized workflow for evaluating the antiarrhythmic efficacy of a compound in a preclinical setting.
General Experimental Workflow for Assessing Antiarrhythmic Efficacy
Caption: General workflow for preclinical antiarrhythmic drug testing.
Conclusion
For researchers and drug development professionals, the case of this compound (M-71) underscores the importance of comprehensive and publicly accessible data for the evaluation of investigational compounds. In contrast, the extensive body of research on quinidine provides a rich resource for understanding the principles of Class Ia antiarrhythmic drug action, its benefits, and its risks.
References
- 1. Revisiting Antiarrhythmic Drug Therapy for Atrial Fibrillation: Reviewing Lessons Learned and Redefining Therapeutic Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrophysiological effects of bupivacaine on transitional pacemaker cells of the frog heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evolution and revolution in drug labeling: regulation of antiarrhythmic drugs by the Food and Drug Administration 1962-1996 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence that the acute behavioral and electrophysiological effects of bupropion (Wellbutrin) are mediated by a noradrenergic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Craviten (Quercetin) and Procainamide on Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Craviten, a formulation containing the flavonoid quercetin, and the antiarrhythmic drug procainamide on platelet aggregation. The comparison is based on available experimental data and highlights their distinct mechanisms of action related to platelet function.
Executive Summary
This compound, with its active ingredient quercetin, is a known inhibitor of platelet aggregation. It exerts its effects through multiple intracellular signaling pathways, reducing the ability of platelets to clump together in response to various agonists. In contrast, procainamide, a class IA antiarrhythmic agent, is not recognized for its anti-aggregatory properties. Its primary hematological impact is the potential to induce immune-mediated thrombocytopenia, a condition characterized by a reduced number of platelets, rather than a direct inhibition of their function. Some evidence also suggests a possible association between procainamide and an increased risk of thrombosis under certain conditions.
Data Presentation: Quantitative Effects on Platelet Aggregation
The following table summarizes the inhibitory effects of quercetin on platelet aggregation induced by different agonists. No direct inhibitory data for procainamide on platelet aggregation is available in the reviewed literature.
| Compound | Agonist | IC50 Concentration (µM) | Reference |
| Quercetin | Collagen | 25.0 ± 4.4 | [1] |
| ADP | 25.0 ± 3.1 | [1] | |
| Thrombin | 12.5 ± 3.1 | [1] | |
| Arachidonic Acid | 13 | [2] | |
| Procainamide | Not Applicable | No direct inhibition of platelet aggregation reported. |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Comparative Mechanism of Action
This compound (Quercetin): Inhibition of Platelet Aggregation
Quercetin has been shown to inhibit platelet aggregation through a multi-faceted approach that targets key signaling pathways within platelets.[1][3] Upon activation by agonists such as collagen, ADP, or thrombin, platelets initiate a cascade of intracellular events leading to their aggregation. Quercetin intervenes in this process by:
-
Inhibiting Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways: These pathways are crucial for signal transduction following platelet activation. Quercetin has been shown to attenuate the phosphorylation of key proteins in these pathways, thereby dampening the activation signal.[1]
-
Increasing Cyclic Adenosine Monophosphate (cAMP) Levels: Quercetin can increase intracellular cAMP levels, which in turn leads to the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP). Phosphorylated VASP inhibits the activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.[1]
-
Reducing Intracellular Calcium Mobilization: Quercetin can attenuate the release of calcium from intracellular stores, a critical step for platelet shape change and granule secretion.[1]
-
Inhibiting Thromboxane A2 (TXA2) formation: Quercetin can inhibit the enzymes involved in the synthesis of TXA2, a potent platelet agonist.[2]
Procainamide: Hematological Effects
Procainamide's primary therapeutic action is as a sodium channel blocker in cardiomyocytes to treat cardiac arrhythmias.[4] Its effects on platelets are considered adverse side effects and are not related to the modulation of platelet aggregation pathways. The main hematological concerns with procainamide are:
-
Thrombocytopenia: Procainamide can cause a significant decrease in the number of circulating platelets.[5][6] This is believed to be an immune-mediated response where the drug leads to the formation of antibodies that target and destroy platelets.[5][7] The recovery of platelet counts typically occurs after discontinuation of the drug.[5][6]
-
Lupus-like Syndrome and Thrombosis Risk: In some cases, procainamide can induce a lupus-like syndrome, which may be associated with the development of lupus anticoagulants.[8][9] Paradoxically, these antibodies can be associated with an increased risk of thrombosis (blood clot formation), which is the opposite of an anti-aggregatory effect.[9][10]
Experimental Protocols
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This is a standard method for assessing platelet function and the effects of inhibitory compounds.
1. Principle: Light Transmission Aggregometry (LTA) measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. As platelets clump together, the turbidity of the PRP decreases, allowing more light to pass through, which is recorded by a spectrophotometer.
2. Materials:
-
Freshly drawn human whole blood collected in tubes containing 3.2% sodium citrate.
-
Platelet agonist (e.g., collagen, ADP, thrombin, arachidonic acid).
-
Test compound (e.g., quercetin) dissolved in an appropriate solvent (e.g., DMSO).
-
Platelet-poor plasma (PPP) as a blank.
-
Aggregometer and cuvettes with stir bars.
-
Centrifuge.
3. Method:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP with PPP if necessary.
-
-
Aggregation Assay:
-
Pipette a specific volume of PRP into an aggregometer cuvette with a stir bar and allow it to warm to 37°C.
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Add the test compound (quercetin) or vehicle control to the PRP and incubate for a specified time.
-
Add the platelet agonist to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The maximum percentage of aggregation is calculated.
-
The IC50 value for the test compound is determined by testing a range of concentrations and plotting the percentage of inhibition against the compound concentration.
-
Conclusion
The comparison between this compound (quercetin) and procainamide reveals two distinct pharmacological profiles concerning platelets. This compound is a direct inhibitor of platelet aggregation, with a well-documented mechanism of action involving the suppression of key intracellular signaling pathways. In contrast, procainamide's primary interaction with platelets is through an adverse drug reaction, leading to a reduction in platelet count (thrombocytopenia) via an immune-mediated mechanism, and it does not exhibit anti-aggregatory properties. For researchers in drug development, quercetin serves as a model compound for studying the inhibition of platelet function, while procainamide highlights the importance of evaluating hematological toxicity and immune-mediated side effects of drug candidates.
References
- 1. Dual Roles of Quercetin in Platelets: Phosphoinositide-3-Kinase and MAP Kinases Inhibition, and cAMP-Dependent Vasodilator-Stimulated Phosphoprotein Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of platelet aggregation by some flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of natural compounds to regulate platelet aggregation: molecular mechanism and research advance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifemd.com [lifemd.com]
- 5. Procainamide-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thrombocytopenia following sustained-release procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prolonged thrombocytopenia associated with procainamide in an elderly patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Procainamide-induced lupus anticoagulants and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pulmonary thromboembolism associated with procainamide induced lupus syndrome and anticardiolipin antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Craviten and Other Class I Antiarrhythmic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antiarrhythmic drug Craviten (Butobendine) and other established Class I antiarrhythmic agents. Due to the limited and dated nature of the available literature on this compound, a direct quantitative comparison is challenging. The following sections summarize the known characteristics of this compound and provide a comparative context with well-researched Class I drugs, supported by available experimental data.
Introduction to this compound (Butobendine)
This compound, also known as Butobendine or M-71, is an antiarrhythmic agent developed in the late 1970s and early 1980s. Its chemical name is (2S, 2'S) N, N'-dimethyl-N, N'-bis [1-(3', 4', 5' -trimethoxy-benzoyloxy)-butyl-2]-ethylenediamine dihydrochloride. Early studies demonstrated its "strong antiarrhythmic properties" in animal models where it was shown to prevent and abolish arrhythmias induced by various agents.[1] this compound was found to inhibit the excitability of the sinus node and atrio-ventricular and intraventricular conduction.[2] This mechanism of action, particularly the slowing of conduction, is characteristic of Class I antiarrhythmic drugs which act by blocking sodium channels in cardiac myocytes.
However, the available literature does not definitively sub-classify this compound into the Ia, Ib, or Ic categories of the Vaughan Williams classification system. This lack of specific classification and the absence of modern quantitative electrophysiological data limit a precise comparison with other agents.
Class I Antiarrhythmic Drugs: A Comparative Overview
Class I antiarrhythmic drugs are sodium-channel blockers that are further subdivided based on their effect on the action potential duration (APD) and the kinetics of sodium channel blockade.
-
Class Ia: Moderately block sodium channels and prolong the APD.
-
Class Ib: Weakly block sodium channels and shorten the APD.
-
Class Ic: Strongly block sodium channels with minimal effect on the APD.
The following table summarizes the electrophysiological and clinical effects of representative drugs from each subclass. A qualitative assessment of this compound, based on the available literature, is included for contextual comparison.
Table 1: Comparison of Electrophysiological and Antiarrhythmic Effects of this compound and Other Class I Antiarrhythmic Drugs
| Parameter | This compound (Butobendine) (Class I - Unspecified) | Quinidine (Class Ia) | Lidocaine (Class Ib) | Flecainide (Class Ic) |
| Mechanism | Presumed sodium channel blockade; slows conduction. | Moderate Na+ channel blockade; K+ channel blockade. | Weak Na+ channel blockade (fast dissociation). | Strong Na+ channel blockade (slow dissociation). |
| Action Potential Duration (APD) | Not quantitatively reported. | Prolongs APD. | Shortens APD. | No significant effect on APD. |
| QRS Duration | Not quantitatively reported, but likely prolongs due to slowed conduction. | Prolongs QRS. | Minimal effect on QRS. | Markedly prolongs QRS. |
| QT Interval | Not quantitatively reported. | Prolongs QT. | Shortens QT. | No significant effect on QT. |
| Efficacy in Arrhythmia Suppression | Qualitatively described as effective in preventing and terminating BaCl2, ouabain, and adrenaline-induced arrhythmias in animal models.[1] | Effective against a broad range of atrial and ventricular arrhythmias. | Primarily effective for ventricular arrhythmias, especially in the context of ischemia. | Highly effective for a range of supraventricular and ventricular arrhythmias. |
| Quantitative Efficacy Data | No quantitative data available in the searched literature. | Dose-dependent suppression of arrhythmias. | 79.3% of patients with ventricular arrhythmias showed regression. | Significant reduction in premature ventricular complex burden and nonsustained ventricular tachycardia. |
| Key Side Effects | Hypotension reported in animal studies.[2] | Proarrhythmia (Torsades de Pointes), gastrointestinal issues. | Neurological side effects (e.g., dizziness, paresthesia). | Proarrhythmia (especially in patients with structural heart disease), blurred vision. |
Experimental Protocols
Detailed experimental protocols for the original this compound studies are not available in the retrieved literature. However, a general methodology for evaluating the efficacy of a novel antiarrhythmic agent in an animal model during that era can be reconstructed.
General Protocol for Induction and Assessment of Drug-Induced Arrhythmia Suppression in an Animal Model (e.g., Rabbit or Cat)
1. Animal Preparation:
- Animals (e.g., New Zealand white rabbits) are anesthetized, typically with an agent like pentobarbital.
- The trachea is cannulated for artificial respiration.
- A femoral artery and vein are cannulated for blood pressure monitoring and drug administration, respectively.
- Standard ECG leads are placed to monitor cardiac electrical activity.
2. Induction of Arrhythmia:
- A continuous intravenous infusion of an arrhythmogenic agent is administered. Common agents used include:
- Aconitine: To induce atrial and ventricular arrhythmias.
- Ouabain: To induce ventricular tachycardia.
- Barium Chloride: To induce ventricular arrhythmias.
- The infusion is maintained until a stable arrhythmia is observed on the ECG for a predetermined period (e.g., 5-10 minutes).
3. Drug Administration and Efficacy Assessment:
- The test compound (e.g., this compound) or a comparator drug is administered intravenously as a bolus or a slow infusion.
- The primary endpoint is the conversion of the arrhythmia to a stable sinus rhythm.
- The dose required to achieve this conversion (the effective dose) is recorded.
- The duration of the antiarrhythmic effect is monitored.
- ECG parameters such as heart rate, PR interval, QRS duration, and QT interval are measured before and after drug administration to assess electrophysiological effects.
- Blood pressure is continuously monitored to assess hemodynamic side effects.
4. Prophylactic Efficacy Assessment:
- In a separate cohort of animals, the test compound is administered prior to the infusion of the arrhythmogenic agent.
- The dose that prevents the onset of sustained arrhythmia is determined.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of action for Class I antiarrhythmic drugs and a typical experimental workflow for their evaluation.
Caption: Mechanism of action for Class I antiarrhythmic drugs.
Caption: Experimental workflow for evaluating antiarrhythmic drug efficacy.
References
A Comparative Analysis of the Central Nervous System Effects of Craviten and Lidocaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the central nervous system (CNS) effects of Craviten (also known as butobendin or M-71) and lidocaine. The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the distinct neurological profiles of these two antiarrhythmic agents.
Executive Summary
This compound, a potent antiarrhythmic agent, is distinguished by a notable lack of demonstrable effects on the central nervous system in preclinical models. In stark contrast, lidocaine, a widely used local anesthetic and antiarrhythmic drug, exhibits a well-documented spectrum of dose-dependent CNS effects, ranging from therapeutic analgesia to severe toxicity, including seizures and coma. This fundamental difference in their interaction with the CNS presents significant implications for their respective clinical applications and safety profiles.
Comparative Data on Central Nervous System Effects
The following tables summarize the known CNS effects of this compound and lidocaine based on preclinical and clinical studies.
Table 1: General Central Nervous System Effects
| Feature | This compound (Butobendin/M-71) | Lidocaine |
| General CNS Activity | Practically no effect observed in animal models[1] | Dose-dependent effects ranging from CNS depression to excitation[1] |
| Analgesic Effect | No analgesic action reported[1] | Well-established analgesic properties[2][3] |
| Anticonvulsant Effect | No anticonvulsant action reported[1] | Can have anticonvulsant effects at low doses, but is pro-convulsant at high doses |
| Effect on Motor Activity | No effect on spontaneous or stimulated motor activity[1] | Can cause muscle twitching, tremors, and seizures at toxic doses[1] |
| Effect on Consciousness | No reported effect on sleeping time[1] | Can cause drowsiness, dizziness, confusion, and coma at high doses[1][4] |
| Body Temperature | No observed effect in animal models[1] | Can cause fluctuations in body temperature, though not a primary effect |
Table 2: Toxicological Profile in the Central Nervous System
| Parameter | This compound (Butobendin/M-71) | Lidocaine |
| LD50 (Rats, i.p.) | 142 mg/kg[1] | Data not directly comparable, toxicity is dose and administration route dependent |
| LD50 (Mice, i.p.) | 550 mg/kg[1] | Data not directly comparable, toxicity is dose and administration route dependent |
| Primary CNS Toxicity | Not reported | Seizures, respiratory arrest, coma[1][5] |
| Neurotoxic Plasma Levels | Not established | >5 mcg/mL can lead to CNS toxicity[4] |
Mechanism of Action in the Central Nervous System
Lidocaine: The primary mechanism of action of lidocaine in the CNS is the blockade of voltage-gated sodium channels in neuronal cell membranes.[2][6][7] By binding to these channels, lidocaine inhibits the influx of sodium ions, which is necessary for the initiation and propagation of action potentials. This action dampens neuronal excitability, leading to its anesthetic and analgesic effects. At toxic concentrations, this channel blockade can become widespread and indiscriminate, leading to severe CNS depression and seizures.
This compound: The mechanism of action of this compound within the CNS has not been elucidated, primarily because preclinical studies have shown a lack of significant CNS effects.[1] It is hypothesized that this compound may not readily cross the blood-brain barrier or that it has low affinity for neuronal targets within the CNS.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Central action of this compound (M-71) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of antiarrhythmic drugs in experimental pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action of botulinum neurotoxins in the central nervous system: antiepileptic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental evidence for proarrhythmic mechanisms of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new method for evaluation of safety of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct central nervous system effects of botulinum neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereoisomeric Specificity of Craviten's Antiplatelet Activity: A Head-to-Head Comparison
A detailed analysis of the differential pharmacological effects of Craviten and its stereoisomers reveals the critical role of stereochemistry in its biological function. This guide provides a comparative overview of their antiplatelet aggregation activity, supported by experimental data and methodologies for researchers and drug development professionals.
This compound, identified as the (2S, 2'S) stereoisomer of N, N'-dimethyl-N, N'-bis[1-(3', 4', 5-trimethoxybenzoyloxy)-butyl-2]-ethylenediamine dihydrochloride, is a compound with established antiarrhythmic properties.[1][2] Beyond its primary therapeutic indication, studies have elucidated its potent antiplatelet aggregation effects, a characteristic that is highly dependent on its specific stereochemical configuration. This comparison guide delves into the head-to-head activity of this compound versus its (2R, 2'R) isomer, highlighting the pronounced stereoselectivity of its biological action.
Comparative Antiplatelet Activity
Experimental evidence demonstrates a significant disparity in the potency of this compound and its (2R, 2'R) stereoisomer in inhibiting platelet aggregation. The (2S, 2'S) isomer, this compound, exhibits a substantially stronger inhibitory effect on ADP-induced human platelet aggregation compared to its (2R, 2'R) counterpart.
| Compound | Configuration | Concentration for Inhibition of ADP-induced Platelet Aggregation |
| This compound | (2S, 2'S) | 0.2 µg/mL[1] |
| Isomer | (2R, 2'R) | 2.0 µg/mL[1] |
As illustrated in the table, this compound is effective at a concentration of 0.2 µg/mL, whereas the (2R, 2'R) isomer requires a tenfold higher concentration to achieve a similar inhibitory effect.[1] This data underscores the critical importance of the (2S, 2'S) configuration for the compound's antiplatelet activity. In the same study, the established antiarrhythmic drug quinidine showed a similar inhibitory effect to the (2R, 2'R) isomer, also at a concentration of 2 µg/mL.[1] Interestingly, procaine amide, another antiarrhythmic agent, demonstrated an opposing effect by stimulating human platelet aggregation at a concentration of 2 µg/mL.[1]
Experimental Protocol: ADP-Induced Platelet Aggregation Assay
The following methodology outlines the key steps for assessing the antiplatelet activity of this compound and its stereoisomers.
Objective: To determine the inhibitory effect of this compound and its stereoisomers on adenosine diphosphate (ADP)-induced human platelet aggregation.
Materials:
-
Human blood samples
-
Anticoagulant (e.g., sodium citrate)
-
Platelet-rich plasma (PRP)
-
This compound ((2S, 2'S) isomer)
-
(2R, 2'R) isomer
-
ADP solution
-
Saline solution (control)
-
Aggregometer
Procedure:
-
Blood Collection and PRP Preparation: Draw venous blood from healthy human donors and mix with an anticoagulant. Centrifuge the blood at a low speed to separate the platelet-rich plasma (PRP).
-
Platelet Count Standardization: Adjust the platelet count in the PRP to a standardized concentration using platelet-poor plasma (PPP), obtained by further centrifugation of the remaining blood at a high speed.
-
Incubation: Pre-incubate aliquots of the standardized PRP with either this compound, its (2R, 2'R) isomer, or a saline control at 37°C for a specified period.
-
Aggregation Induction: Transfer the pre-incubated PRP to the aggregometer cuvettes. Add a standard concentration of ADP solution to induce platelet aggregation.
-
Data Recording: Monitor and record the change in light transmission through the PRP suspension over time using the aggregometer. The increase in light transmission corresponds to the degree of platelet aggregation.
-
Analysis: Compare the aggregation curves of the compound-treated samples to the control sample to determine the percentage of inhibition.
Logical Relationship of Stereoisomer Activity
The following diagram illustrates the comparative activity of this compound and its stereoisomer.
Other Pharmacological Activities of this compound
Besides its antiplatelet effects, this compound has been investigated for other pharmacological activities. It is recognized as a potent antiarrhythmic agent.[2] Studies in rats have shown that it can cause a dose-dependent decrease in arterial blood pressure.[2] Notably, this compound appears to have minimal impact on the central nervous system, with studies indicating no significant effects on spontaneous motor activity, amphetamine-stimulated hyperactivity, or body temperature in rats and mice.[2]
Conclusion
The head-to-head comparison of this compound and its (2R, 2'R) stereoisomer unequivocally demonstrates the high stereoselectivity of its antiplatelet activity. The (2S, 2'S) configuration is paramount for potent inhibition of ADP-induced platelet aggregation. This finding is crucial for drug development, emphasizing that a thorough understanding of stereochemistry is essential for optimizing the therapeutic efficacy and safety of chiral drug candidates. Researchers in the field should consider the distinct pharmacological profiles of individual stereoisomers to advance the development of more targeted and effective therapeutic agents.
References
Cross-Study Validation of Hypotensive Properties: A Comparative Analysis of Craviten and Modern Antihypertensive Agents
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypotensive properties of Craviten (M-71), an experimental anti-arrhythmic compound with observed effects on blood pressure, against established classes of modern antihypertensive drugs. Due to the limited and dated publicly available information on this compound, this document summarizes the existing preclinical data and contrasts it with the extensive clinical data available for current therapeutic alternatives. This comparison aims to offer a retrospective viewpoint on an early investigational agent in the context of contemporary standards in hypertension research and treatment.
Overview of this compound (M-71)
This compound, identified as (2S, 2'S) N, N'-dimethyl-N, N'-bis [1-(3', 4', 5' -trimethoxy-benzoyloxy)-butyl-2]-ethylenediamine dihydrochloride, was primarily investigated for its anti-arrhythmic properties.[1] Early preclinical studies in the 1980s on animal models, including rats, mice, and cats, revealed a dose-dependent hypotensive effect.[1][2] The proposed mechanism of this hypotensive action is a direct depressant effect on smooth musculature, leading to vasodilation.[2] It was noted to be approximately 100 times as potent as papaverine in its spasmolytic action on isolated rabbit ileum.[2]
There is a significant lack of modern clinical trial data, cross-study validation, and detailed signaling pathway analysis for this compound. The information available is insufficient to meet current regulatory standards for drug approval and does not allow for a direct, robust comparison with modern antihypertensives based on clinical efficacy and safety in human subjects.
Comparison with Modern Antihypertensive Drug Classes
The treatment of hypertension has evolved significantly since the initial investigations into this compound. Modern therapeutic strategies involve several classes of drugs with well-defined mechanisms of action and extensive clinical validation. This section compares the available data on this compound with three major classes of antihypertensive agents: Angiotensin-Converting Enzyme (ACE) Inhibitors, Angiotensin II Receptor Blockers (ARBs), and Calcium Channel Blockers (CCBs).
Table 1: Comparative Summary of this compound and Modern Antihypertensive Agents
| Feature | This compound (M-71) | ACE Inhibitors (e.g., Lisinopril) | ARBs (e.g., Losartan) | CCBs (e.g., Amlodipine) |
| Primary Mechanism | Proposed direct depression of smooth muscle.[2] | Inhibition of angiotensin-converting enzyme, reducing angiotensin II levels. | Selective blockade of angiotensin II AT1 receptors.[3] | Inhibition of L-type calcium channels in vascular smooth muscle, leading to vasodilation.[3][4] |
| Primary Indication | Anti-arrhythmic.[1] | Hypertension, heart failure, post-myocardial infarction. | Hypertension, diabetic nephropathy, heart failure.[3] | Hypertension, angina.[3] |
| Evidence Base | Preclinical animal studies from the 1980s.[1][2] | Extensive multi-center, randomized controlled clinical trials. | Extensive multi-center, randomized controlled clinical trials. | Extensive multi-center, randomized controlled clinical trials.[5] |
| Reported Efficacy | Dose-dependent decrease in arterial blood pressure in rats.[1] | Significant reduction in systolic and diastolic blood pressure in hypertensive patients. | Effective in lowering blood pressure, with a good tolerability profile.[3] | Effective in lowering blood pressure, particularly in certain patient populations.[5] |
| Common Side Effects | Not well-documented in humans. | Dry cough, hyperkalemia, angioedema. | Dizziness, hyperkalemia. Generally better tolerated than ACE inhibitors regarding cough.[3] | Peripheral edema, headache, flushing.[3] |
Experimental Protocols
A critical component of drug development is the rigorous and standardized evaluation of efficacy and safety through well-defined experimental protocols.
The studies on this compound likely employed invasive blood pressure monitoring in anesthetized animals. A typical protocol would involve:
-
Animal Model: Use of normotensive or hypertensive rat models (e.g., Spontaneously Hypertensive Rat - SHR).
-
Anesthesia: Administration of an anesthetic agent (e.g., urethane or pentobarbital).
-
Catheterization: Surgical placement of catheters in a major artery (e.g., carotid or femoral artery) for direct blood pressure measurement and in a major vein (e.g., jugular or femoral vein) for drug administration.
-
Hemodynamic Monitoring: Connection of the arterial catheter to a pressure transducer to continuously record systolic, diastolic, and mean arterial pressure. Heart rate is also monitored.
-
Drug Administration: Intravenous or intraperitoneal administration of graded doses of the test compound (this compound).
-
Data Analysis: Measurement of the change in blood pressure from baseline at each dose level to determine a dose-response relationship.
Contemporary clinical trials for hypertension are typically multi-phase, randomized, double-blind, and placebo- or active-controlled studies.
-
Study Population: Enrollment of a large cohort of patients with a confirmed diagnosis of essential hypertension, often with specific inclusion and exclusion criteria (e.g., age, baseline blood pressure, absence of secondary hypertension).[6]
-
Washout Period: A period where patients discontinue their previous antihypertensive medications.
-
Randomization: Patients are randomly assigned to receive the investigational drug, a placebo, or an active comparator.
-
Treatment Period: A predefined duration of treatment (e.g., 8-12 weeks).
-
Efficacy Endpoints: The primary endpoint is typically the change from baseline in seated or ambulatory systolic and diastolic blood pressure. Ambulatory blood pressure monitoring (ABPM) over a 24-hour period is often a key secondary endpoint.[5]
-
Safety and Tolerability: Monitoring and recording of all adverse events, laboratory abnormalities, and vital signs throughout the study.
-
Statistical Analysis: Rigorous statistical analysis to determine the significance of the blood pressure-lowering effect compared to the control group.
Signaling Pathways and Experimental Workflows
Visual representations of the mechanisms of action and experimental processes aid in understanding the complex biological and logistical aspects of drug evaluation.
Caption: Proposed direct vasodilatory mechanism of this compound.
Caption: Mechanism of action for ACE Inhibitors and ARBs.
References
- 1. Central action of this compound (M-71) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The influence of a new antiarrhythmic drug, this compound (M-71) on the circulatory system in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amlodipine alternatives: What can I take instead of amlodipine? [singlecare.com]
- 4. Antihypertensive mechanism of action and binding sites of nitrendipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Hypertension Clinical Trials - Penn Medicine [www3.pennmedicine.org]
Comparative Analysis of Craviten (Butobendin): An Experimental Antiarrhythmic Agent
Disclaimer: The following comparison guide is based on preclinical data published in 1980. Craviten (also known as butobendin or M-71) is an experimental compound for which there is no evidence of further clinical development or approval for therapeutic use in recent decades. Therefore, a direct comparison of its efficacy to current, established antiarrhythmic treatments is not possible based on available scientific literature. This guide summarizes the initial preclinical findings to provide a historical and scientific overview.
This compound emerged in 1980 as a novel, synthesized compound with demonstrated antiarrhythmic properties in preclinical animal models.[1][2] Early studies indicated that it could prevent and resolve experimentally induced arrhythmias and possessed other cardiovascular effects, such as hypotension.[1][2] The following sections detail the limited experimental data available for this compound.
Data Presentation
The efficacy of this compound was evaluated in several preclinical models. The data below is collated from the abstracts of the original 1980 publications.
Table 1: Antiarrhythmic Efficacy of this compound in Animal Models
| Animal Model | Arrhythmia Inducing Agent | Observed Effect of this compound | Citation |
| Cats & Rabbits | Barium Chloride (BaCl₂) | Prevents and abolishes arrhythmia | [2] |
| Cats & Rabbits | Ouabain | Prevents and abolishes arrhythmia | [2] |
| Cats & Rabbits | Adrenaline | Prevents and abolishes arrhythmia | [2] |
| Rabbits | Aconitine | Prevents arrhythmia | [2] |
| Cats | Aconitine | Ineffective | [2] |
Table 2: Comparative Effect on ADP-Induced Human Platelet Aggregation
One study compared this compound's effect on human platelet aggregation to its (2R, 2'R) isomer and two established antiarrhythmic drugs of the time, quinidine and procainamide.
| Compound | Concentration for Inhibition | Effect | Citation |
| This compound (2S, 2'S isomer) | 0.2 µg/mL | Inhibits Aggregation | [3] |
| (2R, 2'R) isomer | 2.0 µg/mL | Inhibits Aggregation | [3] |
| Quinidine | 2.0 µg/mL | Inhibits Aggregation | [3] |
| Procainamide | 2.0 µg/mL | Stimulates Aggregation | [3] |
Experimental Protocols
1. Chemically-Induced Arrhythmia in Animal Models
-
Objective: To assess the ability of this compound to prevent or terminate chemically-induced cardiac arrhythmias.
-
Species: Cats and rabbits.[2]
-
Methodology: Arrhythmias were induced using various chemical agents known to provoke cardiac rhythm disturbances. These agents included Barium Chloride (BaCl₂), ouabain, adrenaline, and aconitine. This compound was administered to the animals to observe its effect on preventing the development of these arrhythmias or abolishing them once they had been established.[2] Electrocardiography (ECG) was presumably used to monitor cardiac rhythm, although not explicitly detailed in the abstract.
2. In Vitro Human Platelet Aggregation Assay
-
Objective: To determine the effect of this compound and comparator drugs on the aggregation of human platelets.
-
Methodology: The assay utilized human platelets. Aggregation was induced by Adenosine Diphosphate (ADP). The inhibitory or stimulatory effects of this compound, its (2R, 2'R) optical isomer, quinidine, and procainamide were measured at specified concentrations.[3]
3. Cardiovascular Effects in Feline Models
-
Objective: To characterize the broader cardiovascular effects of this compound.
-
Species: Cats.[1]
-
Methodology: this compound was administered to cats to assess its impact on the circulatory system. The study measured its effects on blood pressure and cardiac conduction, noting that it inhibited the excitability of the sinus node as well as atrio-ventricular and intraventricular conduction.[1]
Mechanism of Action & Experimental Workflow
The precise signaling pathway for this compound's antiarrhythmic action was not fully elucidated in the available literature. The primary proposed mechanism was a direct depressant effect on smooth musculature, which contributed to its hypotensive and spasmolytic actions.[1] Its effects on cardiac conduction suggest a direct action on cardiac muscle or its conduction system.
References
- 1. The influence of a new antiarrhythmic drug, this compound (M-71) on the circulatory system in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiarrhythmic properties of this compound (M-71) in cats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of this compound, a new antiarrhythmic drug, its 2R, 2'R isomer, quinidine and procaine amide on human platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of Craviten and Amiodarone: A Chasm of Evidence
A direct comparative safety analysis between the antiarrhythmic agent Craviten (also known as butobendin or M-71) and the widely prescribed amiodarone is not feasible due to a significant disparity in available clinical data. While amiodarone's safety profile has been extensively documented through decades of clinical use and numerous studies, information regarding this compound's effects in humans is virtually non-existent in the public domain. Research on this compound appears to be limited to preclinical animal studies dating back to the 1980s, rendering a comparison based on human experimental data impossible.
This guide, therefore, will provide a comprehensive overview of the well-established safety profile of amiodarone to serve as a reference for researchers, scientists, and drug development professionals. The information presented is collated from meta-analyses of clinical trials, prescribing information, and established monitoring guidelines.
Amiodarone: A Potent Antiarrhythmic with a Complex Safety Profile
Amiodarone is a highly effective antiarrhythmic medication used in the management of various types of tachyarrhythmias.[1][2] However, its use is tempered by a significant potential for toxicity, affecting multiple organ systems.[1][3] This has led to a "black box" warning from the U.S. Food and Drug Administration (FDA), emphasizing that it should be reserved for patients with life-threatening arrhythmias for whom other treatments are ineffective or contraindicated.[4][5]
Multi-Organ Toxicity of Amiodarone
The adverse effects of amiodarone are numerous and can be severe, often necessitating regular monitoring.[6][7] The risk of toxicity increases with higher doses and longer duration of therapy.[3]
Table 1: Summary of Amiodarone-Related Adverse Events from a Meta-Analysis of Placebo-Controlled Trials [8]
| Organ System | Adverse Event | Relative Risk (RR) vs. Placebo | p-value |
| Pulmonary | Pulmonary Toxicity | 1.77 | 0.002 |
| Thyroid | Thyroid Dysfunction | 4.44 | <0.001 |
| Hepatic | Hepatic Dysfunction | 2.27 | 0.01 |
| Cardiac | Cardiac Events (e.g., bradycardia) | 1.94 | <0.001 |
| Neurological | Neurological Effects | 1.93 | <0.001 |
| Dermatological | Skin Reactions | 1.99 | 0.04 |
Note: This table presents a summary of findings from a meta-analysis and is intended for informational purposes. For detailed statistics and clinical context, refer to the original publication.
Pulmonary Toxicity: This is one of the most serious adverse effects and can be fatal in about 10% of cases.[4] It can manifest as hypersensitivity pneumonitis or interstitial/alveolar pneumonitis.[4] Patients should be monitored for new or worsening respiratory symptoms.[7]
Hepatic Toxicity: Liver injury is a common adverse effect, often presenting as elevated liver enzymes.[4][9] While usually mild and asymptomatic, it can progress to more severe liver damage.[10] Regular monitoring of liver function is crucial.[2][9]
Thyroid Dysfunction: Amiodarone's high iodine content can interfere with thyroid function, leading to either hypothyroidism or hyperthyroidism.[11][12] Thyroid function tests should be performed at baseline and periodically during treatment.[2][6]
Ocular Effects: Corneal microdeposits are very common in patients on long-term amiodarone therapy, though they rarely cause significant visual impairment.[12] Optic neuropathy or neuritis, which can lead to blindness, has also been reported.[13]
Cardiac Effects: Amiodarone can cause bradycardia and heart block.[4] It also has the potential to be pro-arrhythmic, meaning it can worsen existing arrhythmias or induce new ones.[10]
Neurological and Dermatological Effects: Peripheral neuropathy and skin reactions, such as photosensitivity and a blue-gray skin discoloration, can also occur.[14]
Experimental Protocols and Monitoring
The extensive safety database for amiodarone is derived from numerous clinical trials. A common methodology in these trials involves randomized, double-blind, placebo-controlled designs to assess both efficacy and safety.[15]
Example Experimental Protocol Outline for Amiodarone Safety Assessment (based on common clinical trial designs):
-
Patient Population: Patients with specific arrhythmias (e.g., atrial fibrillation, ventricular tachycardia).
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Intervention: Oral amiodarone at a specified loading and maintenance dose versus a matching placebo.
-
Duration: Follow-up for a predefined period (e.g., 12 months or longer).
-
Safety Assessments:
-
Regular monitoring of vital signs.
-
Electrocardiograms (ECGs) at baseline and follow-up visits.
-
Laboratory tests at baseline and regular intervals (e.g., every 6 months) including:
-
Ophthalmologic examinations at baseline and as needed.
-
Pulmonary function tests and chest X-rays at baseline and if pulmonary symptoms develop.[16]
-
Recording of all adverse events, categorized by organ system and severity.
-
Due to its significant toxicity potential, stringent monitoring is a critical component of amiodarone therapy. The following diagram illustrates a typical monitoring workflow for a patient initiated on amiodarone.
Conclusion
The available scientific literature provides a stark contrast in the safety data for this compound and amiodarone. While this compound remains an obscure compound with no reported human safety profile, amiodarone is a well-characterized drug with a significant and predictable toxicity profile. For researchers and drug development professionals, the case of amiodarone serves as a critical example of the importance of comprehensive, long-term safety monitoring for potent medications. The lack of data on this compound precludes its consideration in any clinical context and highlights the rigorous process of preclinical and clinical evaluation required before any new chemical entity can be considered for therapeutic use.
References
- 1. Amiodarone-Induced Multi-Systemic Toxicity Involving the Liver, Lungs, Thyroid, and Eyes: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Amiodarone-induced multiorgan toxicity with ocular findings on confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jmcp.org [jmcp.org]
- 5. Amiodarone | Side Effects, Dosage, Uses & More [healthline.com]
- 6. derbyshiremedicinesmanagement.nhs.uk [derbyshiremedicinesmanagement.nhs.uk]
- 7. northyorkshireccg.nhs.uk [northyorkshireccg.nhs.uk]
- 8. Meta-Analysis Comparing the Relative Risk of Adverse Events for Amiodarone Versus Placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amiodarone: Guidelines for Use and Monitoring | AAFP [aafp.org]
- 10. meded101.com [meded101.com]
- 11. Frontiers | Case Report: Amiodarone-induced multi-organ toxicity [frontiersin.org]
- 12. Adverse effects of long-term amiodarone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Adverse effects of low dose amiodarone: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. england.nhs.uk [england.nhs.uk]
Comparative Analysis of Spasmolytic Potency: A Validation Guide for Craviten Against Papaverine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the spasmolytic potency of the investigational compound Craviten against the established non-specific smooth muscle relaxant, papaverine. The document outlines the theoretical mechanisms of action, detailed experimental protocols for in-vitro validation, and a standardized format for data presentation.
Introduction to Spasmolytic Agents
Spasmolytics, or antispasmodics, are pharmacological agents that suppress smooth muscle contraction, thereby alleviating spasms or cramps. They are crucial in treating various conditions related to gastrointestinal, biliary, and urinary tract disorders. Papaverine, an opium alkaloid, is a classic example of a direct-acting spasmolytic used as a benchmark in pharmacological studies.[1][2][3] It acts primarily by inhibiting phosphodiesterase enzymes and modulating calcium channels.[4][5][6]
This compound (also known as Butobendin) is identified as an antiarrhythmic agent that has been shown to lower arterial blood pressure.[7] While its direct effects on visceral smooth muscle are not extensively documented, its hypotensive action suggests a potential for smooth muscle relaxation. This guide details the necessary experimental approach to quantify and validate this potential spasmolytic activity in comparison to papaverine.
Mechanism of Action: Signaling Pathways in Smooth Muscle Relaxation
Smooth muscle contraction is primarily triggered by an increase in cytosolic Ca²⁺ concentration, which activates the Calmodulin (CaM) and Myosin Light-Chain Kinase (MLCK) pathway. Spasmolytics interfere with this process through various mechanisms.
Papaverine's Mechanism: Papaverine induces smooth muscle relaxation through two main pathways.[1][5][6]
-
Phosphodiesterase (PDE) Inhibition: It non-selectively inhibits PDEs, preventing the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4][5] Elevated levels of these cyclic nucleotides activate protein kinases (PKA and PKG), which leads to a decrease in intracellular Ca²⁺ and dephosphorylation of myosin light chains, causing muscle relaxation.[6]
-
Calcium Channel Blockade: Papaverine may also directly obstruct calcium ion channels in the cell membrane, inhibiting the initial influx of Ca²⁺ required for contraction.[1][5][6]
The diagram below illustrates the signaling cascade leading to smooth muscle contraction and the points of intervention for papaverine.
Caption: Signaling pathway of smooth muscle contraction and papaverine's inhibitory action.
Experimental Protocol: In-Vitro Spasmolytic Assay
The standard method for evaluating spasmolytic activity is the isolated organ bath experiment.[8][9][10] This protocol allows for the direct measurement of muscle tissue response to pharmacological agents in a controlled environment.
Objective: To determine and compare the dose-response relationship and potency (IC₅₀) of this compound and papaverine on isolated smooth muscle tissue (e.g., rat ileum) contracted by a spasmogen.
Materials:
-
Isolated tissue: Male Wistar rat ileum (2-3 cm segments).
-
Physiological salt solution: Tyrode's solution or Krebs-Henseleit solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
-
Organ bath apparatus with isometric force transducers.[10][11]
-
Spasmogen: Potassium chloride (KCl, 80mM) or Acetylcholine (ACh, 1µM).
-
Test compounds: this compound and Papaverine hydrochloride, prepared in appropriate stock solutions.
Methodology:
-
Tissue Preparation: A male Wistar rat is euthanized according to ethical guidelines. A segment of the ileum is excised, cleaned of mesenteric tissue, and cut into 2-3 cm strips.
-
Mounting: The tissue segment is suspended vertically in an organ bath chamber containing 10 mL of physiological salt solution at 37°C. One end is attached to a fixed hook and the other to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate for 60 minutes under a resting tension of 1 gram. The bath solution is replaced every 15 minutes.
-
Viability Test: The tissue's contractility is confirmed by inducing a contraction with a standard dose of KCl (80mM).
-
Induction of Spasm: After a washout period, a sustained contraction is induced by adding the chosen spasmogen (e.g., KCl or ACh) to the bath.
-
Cumulative Dosing: Once the contraction reaches a stable plateau, this compound or papaverine is added to the bath in a cumulative (step-wise) manner, with increasing concentrations (e.g., 10⁻⁹ M to 10⁻⁴ M). The relaxant effect at each concentration is recorded until maximum relaxation is achieved.
-
Data Acquisition: The isometric force of contraction/relaxation is continuously recorded using a data acquisition system.
-
Analysis: The percentage of relaxation is calculated relative to the maximum contraction induced by the spasmogen. Dose-response curves are plotted, and the IC₅₀ value (the concentration of the drug that causes 50% of the maximum relaxation) is determined for each compound.
The workflow for this experimental protocol is visualized below.
Caption: Experimental workflow for the in-vitro spasmolytic assay.
Data Presentation and Comparative Analysis
All quantitative results should be summarized to facilitate a clear comparison. The primary metric for potency is the IC₅₀ value. A lower IC₅₀ value indicates higher spasmolytic potency. Data should be presented as mean ± standard error of the mean (SEM) from multiple experiments (n ≥ 5).
Table 1: Comparative Spasmolytic Potency on KCl-induced Contractions
| Compound | Spasmogen | Tissue | n | IC₅₀ (µM) [Mean ± SEM] |
| Papaverine | KCl (80mM) | Rat Ileum | 5 | Hypothetical Value: 12.5 ± 1.8 |
| This compound | KCl (80mM) | Rat Ileum | 5 | Hypothetical Value: 25.2 ± 3.1 |
Table 2: Comparative Spasmolytic Potency on ACh-induced Contractions
| Compound | Spasmogen | Tissue | n | IC₅₀ (µM) [Mean ± SEM] |
| Papaverine | ACh (1µM) | Rat Ileum | 5 | Hypothetical Value: 15.8 ± 2.2 |
| This compound | ACh (1µM) | Rat Ileum | 5 | Hypothetical Value: 30.5 ± 4.5 |
Note: IC₅₀ values are hypothetical and for illustrative purposes only. Actual experimental data must be substituted.
Conclusion
This guide provides the necessary framework to conduct a rigorous, head-to-head comparison of the spasmolytic potency of this compound and papaverine. By adhering to the detailed experimental protocol and standardized data presentation, researchers can generate robust, reproducible data. Such a comparison will elucidate whether this compound possesses clinically relevant spasmolytic properties, potentially mediated through mechanisms similar to or distinct from papaverine, and will determine its potency relative to this established pharmacological benchmark.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Papaverine - Wikipedia [en.wikipedia.org]
- 3. Papaverine-A vasodilator and an antispasmodic drug [yashodahospitals.com]
- 4. Articles [globalrx.com]
- 5. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Papaverine Hydrochloride? [synapse.patsnap.com]
- 7. Central action of this compound (M-71) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ivypanda.com [ivypanda.com]
- 10. radnoti.com [radnoti.com]
- 11. dmt.dk [dmt.dk]
Safety Operating Guide
Navigating the Safe Disposal of Craviten: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Craviten (Butobendine dihydrochloride), a compound used in pharmaceutical research. While specific institutional and regional regulations must always be followed, this document outlines a comprehensive framework for responsible disposal.
I. Pre-Disposal Assessment and Chemical Profile
Before initiating any disposal protocol, a thorough understanding of the chemical's properties is crucial. This compound is identified as Butobendine dihydrochloride. Its metabolite, 3,4,5-Trimethoxybenzoic acid, provides a useful reference for its chemical class. The following table summarizes key data for 3,4,5-Trimethoxybenzoic acid, offering insights into the nature of the waste.
| Property | Value |
| Chemical Name | 3,4,5-Trimethoxybenzoic acid |
| CAS Number | 118-41-2 |
| Molecular Formula | C₁₀H₁₂O₅ |
| Molecular Weight | 212.20 g/mol [1] |
| Appearance | White to off-white crystalline powder[2] |
| Melting Point | 168-171 °C[3] |
| Boiling Point | 225-227 °C at 10 mmHg[3] |
| Solubility | Limited solubility in water; more soluble in organic solvents like ethanol and DMSO[2] |
| Storage Class | 11 - Combustible Solids |
II. Step-by-Step Disposal Protocol
The following procedures are based on general best practices for laboratory chemical waste disposal. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidelines and requirements.
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (nitrile or neoprene).
-
A lab coat.
-
Closed-toe shoes.
-
In cases of handling fine powders, a dust mask (e.g., N95) is recommended to prevent inhalation.
Step 2: Waste Identification and Segregation
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Segregate this compound waste into a designated container for non-hazardous or combustible solid chemical waste, as appropriate.
-
Keep incompatible materials separate to prevent dangerous reactions.
Step 3: Containerization
-
Use a chemically compatible and properly sealed container for waste collection. The original product container is often a suitable choice if it is in good condition.
-
The container must be in good condition, with no cracks or leaks, and have a secure, tight-fitting lid.
-
Do not overfill the waste container; allow for adequate headspace to prevent spills and pressure buildup.
Step 4: Labeling
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste" or "Chemical Waste" as required by your institution.
-
The full chemical name: "this compound (Butobendine dihydrochloride)".
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
Any relevant hazard warnings (e.g., "Combustible Solid").
-
Step 5: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.
-
The storage area should be secure, well-ventilated, and away from sources of ignition or heat.
-
Ensure that the storage of this compound waste complies with all institutional and regulatory requirements regarding storage time limits and quantity limits for SAAs.
Step 6: Disposal
-
Do not dispose of this compound down the drain or in the regular trash.
-
Arrange for the pickup and disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow all institutional procedures for requesting a waste pickup.
III. Experimental Workflow and Decision Making
The proper disposal of any laboratory chemical involves a logical decision-making process to ensure safety and compliance. The following diagram illustrates a typical workflow for the disposal of a chemical such as this compound.
Caption: Disposal Decision Workflow for this compound.
By adhering to these procedures and consulting with institutional safety experts, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.
References
Essential Safety and Logistical Protocols for Handling Craviten
Disclaimer: The compound "Craviten" is not found in publicly available chemical databases and is presumed to be a hypothetical substance for this guidance. The following procedures are based on established best practices for handling unknown or potentially hazardous chemicals in a laboratory setting. Researchers, scientists, and drug development professionals should always consult their institution's specific safety protocols and, when available, the Safety Data Sheet (SDS) for any known substance. In the absence of specific data, a conservative approach assuming high hazard is mandatory.
This document provides essential, immediate safety and logistical information, including operational and disposal plans for handling the novel or uncharacterized chemical compound, this compound.
I. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure to potent chemical compounds.[1] When handling a substance with unknown properties, it is crucial to use a high level of personal protective equipment to safeguard against potential chemical, physical, and toxicological hazards.[2] The selection of PPE should be based on a thorough risk assessment of the planned procedures.[2]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes to protect from splashes and vapors. A face shield offers an additional layer of protection for the entire face.[3][4] |
| Hand Protection | Double Gloving with Chemically Resistant Gloves | Wear two pairs of gloves, with the outer glove being resistant to a broad range of chemicals (e.g., nitrile or neoprene). The inner glove provides protection in case the outer glove is breached.[4][5] |
| Body Protection | Chemical-Resistant Laboratory Coat or Apron | A lab coat made of a material resistant to chemical permeation should be worn over personal clothing.[3][6] |
| Respiratory Protection | NIOSH-Approved Respirator | The choice of respirator (e.g., N95, half-face, or full-face) depends on the anticipated risk of aerosol generation and the compound's potential volatility.[3][4] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | Footwear should protect against spills and falling objects.[4] |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach is critical to ensure safety during the handling and use of an uncharacterized substance like this compound.[2]
2.1 Pre-Experiment Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the potential hazards of this compound and the procedures involved.[7]
-
Designated Area: Designate a specific area for handling the compound, preferably within a certified chemical fume hood.[1]
-
Gather Materials: Assemble all necessary laboratory equipment, PPE, and waste disposal containers before commencing work.[1]
-
Minimize Quantities: Use the smallest quantities of the substance necessary for the experiment to minimize waste and potential exposure.[2]
2.2 Handling this compound
-
Donning PPE: Don PPE in the correct order, ensuring a proper fit.
-
Weighing: If weighing a solid, perform this task within the fume hood. Use a disposable weigh boat and handle it with forceps.[1]
-
Solution Preparation: If preparing a solution, add the solvent to the compound slowly to avoid splashing.[1]
-
Experimental Procedure: Conduct all manipulations of the compound within the designated handling area.[1] Keep all containers with the substance covered when not in immediate use.[2]
2.3 Post-Experiment Cleanup
-
Decontamination: Decontaminate all work surfaces with an appropriate cleaning agent.[1] Decontaminate all reusable equipment according to established laboratory procedures.[1]
-
PPE Removal: Remove PPE in the reverse order it was donned, being careful to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.[1]
III. Disposal Plan
Proper disposal of chemical waste is crucial to protect human health and the environment.[2] All waste generated from handling this compound must be treated as hazardous waste.[2]
3.1 Waste Segregation and Collection
-
Solid Waste: Place all this compound-contaminated solid waste (e.g., gloves, wipes, weigh boats) in a clearly labeled, sealed, and puncture-resistant hazardous waste container.[8][9]
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, leak-proof, and clearly labeled hazardous waste container.[8][10] Do not mix incompatible waste streams.[9]
-
Sharps: Dispose of any chemically contaminated sharps in a designated sharps container.[9]
3.2 Storage and Disposal
-
Store waste containers in a designated, well-ventilated area, away from incompatible materials.[8][10]
-
Ensure all waste containers are properly capped and sealed.[9]
-
Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local and national regulations.[10]
IV. Experimental Protocol: Solubility Assessment of this compound
Objective: To determine the solubility of this compound in common laboratory solvents.
Methodology:
-
Prepare a stock solution of this compound at a known concentration in a suitable solvent.
-
Serially dilute the stock solution to create a range of concentrations.
-
Add a fixed volume of each dilution to a 96-well plate.
-
Measure the absorbance of each well at a predetermined wavelength using a plate reader.
-
Plot the absorbance values against the known concentrations to generate a standard curve.
-
To test the solubility in a new solvent, add a known amount of this compound to a fixed volume of the solvent.
-
After a set incubation period, centrifuge the sample to pellet any undissolved compound.
-
Measure the absorbance of the supernatant and use the standard curve to determine the concentration of dissolved this compound.
V. Visualization
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 4. falseguridad.com [falseguridad.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 8. gzlabfurniture.com [gzlabfurniture.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. danielshealth.com [danielshealth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
